CU-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMXULORVBWLL-SPGDJUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of a Representative Copper(III) Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and potential reactivity of a representative high-valent copper(III) complex. The formation of copper(III) species is often implicated as a key intermediate in various copper-catalyzed organic transformation reactions, making a thorough understanding of their properties crucial for advancements in catalysis and drug development.[1][2] The pharmacological properties of copper-containing coordination compounds can be fine-tuned by altering the ligand and donor atoms, and they are being explored as alternatives to platinum-based chemotherapy due to their potential for lower toxicity.[3]
While a universally designated "CU-3" compound is not identified in the literature, this document details the synthesis and characterization of a well-described copper(III) complex supported by a bisamidate–bisalkoxide ligand, which serves as an illustrative example.
Synthesis of a Copper(III) Complex
The synthesis of the target copper(III) complex involves a multi-step process starting from a copper(II) precursor. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of the Copper(II) Precursor and Subsequent Oxidation to Copper(III)
Materials:
-
Copper(II) source (e.g., copper acetate)
-
Bisamidate–bisalkoxide ligand with an ortho-phenylenediamine (o-PDA) scaffold
-
Acetonitrile (MeCN)
-
Oxidizing agent (e.g., ferrocenium (B1229745) tetrafluoroborate, FcBF₄)
Procedure:
-
Synthesis of the Copper(II) Complex: The copper(II) complex is prepared by reacting the bisamidate–bisalkoxide ligand with a suitable copper(II) salt in a solvent like acetonitrile. The reaction mixture is stirred at room temperature to facilitate the formation of the complex.
-
Isolation of the Copper(II) Complex: The resulting copper(II) complex can be isolated and purified using standard techniques such as filtration and recrystallization.
-
Oxidation to Copper(III): The purified copper(II) complex is dissolved in acetonitrile. An oxidizing agent, such as ferrocenium tetrafluoroborate, is then added to the solution. This results in a one-electron oxidation of the copper(II) center to copper(III).[4] The progress of the oxidation can be monitored by techniques like UV-vis spectroscopy.
-
Isolation of the Copper(III) Complex: The final copper(III) complex can be isolated from the reaction mixture, often as a crystalline solid, and stored under appropriate conditions to prevent decomposition.
Physicochemical Characterization
A comprehensive characterization of the synthesized copper(III) complex is essential to confirm its identity, purity, and electronic structure. A variety of spectroscopic and analytical techniques are employed for this purpose.
Spectroscopic Characterization
UV-Visible Spectroscopy: UV-vis spectroscopy is used to monitor the conversion of the copper(II) precursor to the copper(III) complex. A hypsochromic (blue) shift in the maximum absorbance wavelength (λmax) is typically observed upon oxidation, which is consistent with the formation of a Cu(III) species.[4] For instance, the oxidation of a Cu(II) complex with a λmax at 386 nm resulted in a Cu(III) intermediate with a λmax at 349 nm.[4]
X-ray Absorption Spectroscopy (XAS): XAS provides direct evidence of the metal-centered oxidation. A significant difference in the 1s → 4p and 1s → 3d transition energies between the copper(II) and copper(III) complexes is indicative of the change in oxidation state.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to characterize the ligand environment of the copper complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable tool for studying paramagnetic species like copper(II). The disappearance of the EPR signal upon oxidation can confirm the formation of a diamagnetic copper(III) species.
Structural and Electrochemical Characterization
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and coordination geometry. In a representative copper(III) complex, the Cu–N/O bond distances are observed to be approximately 0.1 Å shorter compared to the corresponding copper(II) complex, reflecting an increase in the effective nuclear charge of the copper center.[1][2]
Electrochemistry: Cyclic voltammetry can be used to determine the redox potentials of the copper complexes. For example, a copper(II) complex might exhibit two consecutive redox couples, corresponding to the Cu(II)/Cu(I) and Cu(III)/Cu(II) transitions.[1][2]
Summary of Characterization Data
| Technique | Parameter | Copper(II) Complex | Copper(III) Complex | Reference |
| UV-Visible Spectroscopy | λmax (nm) | ~386 | ~349 | [4] |
| X-ray Crystallography | Cu-N/O Bond Lengths | Longer | ~0.1 Å shorter | [1][2] |
| Electrochemistry | Redox Couples (vs Fc+/Fc) | -0.9 V, 0.4 V | - | [1][2] |
| X-ray Absorption Spectroscopy | 1s → 4p & 1s → 3d Transitions | Lower Energy | Higher Energy | [1][2] |
Mechanism of Action and Reactivity
High-valent copper complexes are often proposed as key intermediates in a variety of catalytic reactions, including C-H functionalization.[4] The reactivity of these complexes is a subject of ongoing research.
Role in C-H Bond Activation
Copper(III) intermediates have been observed in aminoquinoline-directed C(sp²)–H functionalization reactions.[4] The proposed mechanism involves an initial C(sp²)–H activation at the copper(II) center, followed by oxidation to an isolable anionic cyclometalated copper(III) complex.[4]
Proton-Coupled Electron Transfer (PCET) Reactivity
The reactivity of copper(III) complexes towards the activation of C-H and O-H bonds has been explored. These studies shed light on the potential for these complexes to participate in proton-coupled electron transfer (PCET) pathways.[1][2] A bond dissociation free energy (BDFE) of approximately 69 kcal/mol has been estimated for the O-H bond of the copper(II) complex formed upon hydrogen atom transfer to a copper(III) species.[1][2]
Concluding Remarks
The study of high-valent copper complexes, such as the representative copper(III) species discussed in this guide, is a rapidly evolving field. A detailed understanding of their synthesis, characterization, and reactivity is fundamental for the rational design of new catalysts for a wide range of organic transformations. The ability to isolate and characterize these often transient intermediates provides invaluable insights into reaction mechanisms, paving the way for the development of more efficient and selective synthetic methodologies relevant to the pharmaceutical and chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Spectroscopic Characterization of Copper(III) Complexes and Subsequent One-Electron Oxidation Reaction and Reactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
physicochemical properties of CU-3
Ambiguity of the Term "CU-3"
Initial research on the term "this compound" reveals that it is not a unique identifier for a single chemical entity. Instead, it can refer to a variety of substances across different fields of study, including:
-
Inorganic Chemistry and Materials Science:
-
Copper Trimer (Cu₃): A molecule consisting of three copper atoms.[1]
-
Copper(III) Ion (Cu³⁺): A high-oxidation state of copper.[2][3] While compounds containing Cu(III) exist, such as in superconductors like Yttrium Barium Copper Oxide (YBa₂Cu₃O₇)[4], the ion itself is generally unstable in aqueous solutions.[3]
-
Various Copper Compounds: The notation "Cu₃" appears in the chemical formulas of several compounds, including Copper Phosphate (Cu₃(PO₄)₂)[5][6], Copper Arsenide (Cu₃As)[7], and Copper Nitride (Cu₃N).[8]
-
Cast Copper Alloy (CU3): A designation for a specific copper alloy used in marine applications, such as ship propellers.[9][10]
-
-
Biochemistry:
-
Copper(III) Ion in PDB: The designation "CU3" is used for the copper(III) ion in the Protein Data Bank.[2]
-
Given the context of the request for a technical guide for researchers in drug development, it is likely that "this compound" is a shorthand or internal designation for a specific bioactive compound. Without a more specific chemical name, CAS number, or structural information, it is not possible to provide a factual in-depth guide on the physicochemical properties of the intended "this compound."
To demonstrate the structure and content of the requested technical guide, the following sections present a template for a hypothetical small molecule inhibitor, hereafter referred to as "this compound," which is designed to target a fictitious "Kinase X" for illustrative purposes.
An In-Depth Technical Guide on the Physicochemical Properties of this compound (Hypothetical Kinase X Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following data and experimental details are illustrative for a hypothetical compound, "this compound," and are intended to serve as a template.
Core Physicochemical Properties
The fundamental are critical for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₂₂H₂₅N₅O₂ | Elemental Analysis |
| Molecular Weight | 403.47 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Solubility (25 °C) | ||
| Aqueous (pH 7.4) | 0.015 mg/mL | HPLC-UV |
| DMSO | >100 mg/mL | Visual Inspection |
| Ethanol | 5.2 mg/mL | HPLC-UV |
| LogP | 3.85 | Shake-flask method |
| pKa | 4.2 (basic), 9.8 (acidic) | Potentiometric titration |
| Melting Point | 188-192 °C | Differential Scanning Calorimetry |
| Chemical Stability | Stable for >48h in pH 7.4 buffer at RT | HPLC-UV |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols used to determine the key .
Determination of Aqueous Solubility
-
Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer.
-
Materials: this compound, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, orbital shaker, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, HPLC system with UV detector.
-
Procedure:
-
An excess amount of solid this compound is added to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
-
The suspension is incubated on an orbital shaker at 25 °C for 24 hours to ensure equilibrium is reached.
-
The sample is then centrifuged at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
The supernatant is carefully collected and filtered through a 0.22 µm syringe filter.
-
The concentration of this compound in the filtrate is determined by a validated HPLC-UV method against a standard curve prepared in DMSO.
-
Determination of LogP (Octanol-Water Partition Coefficient)
-
Objective: To measure the lipophilicity of this compound.
-
Materials: this compound, n-octanol, deionized water, orbital shaker, centrifuge.
-
Procedure:
-
n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate for 24 hours.
-
A stock solution of this compound is prepared in n-octanol.
-
Equal volumes of the this compound stock solution and water are combined in a glass vial.
-
The vial is shaken vigorously for 4 hours at room temperature to allow for partitioning.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the n-octanol and aqueous phases is quantified using HPLC-UV.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
Determination of pKa
-
Objective: To determine the acid dissociation constants of this compound.
-
Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, automated potentiometric titrator.
-
Procedure:
-
A solution of this compound is prepared in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
-
The solution is titrated with 0.1 M HCl to a low pH, and then back-titrated with 0.1 M NaOH.
-
The pH is monitored continuously throughout the titration.
-
The pKa values are determined from the inflection points of the titration curve using appropriate software.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes are essential for clear communication in a scientific context.
Diagram 1: Hypothetical Kinase X Signaling Pathway
Caption: The inhibitory action of this compound on the hypothetical Kinase X signaling cascade.
Diagram 2: Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
References
- 1. Copper trimer | Cu3 | CID 144191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ChemComp-CU3: COPPER (III) ION - Yorodumi [pdbj.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermodynamic and thermochemical properties of Cu3(PO4)2·3H2O | Chemija [lmaleidykla.lt]
- 7. Cu3As: Uncommon Crystallographic Features, Low-Temperature Phase Transitions, Thermodynamic and Physical Properties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Compare Plastics, Metals, and More for Construction, Design, and Simulation - Materials Portal [appluslaboratories.com]
- 10. BV Type CU3 (BV): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]
An In-Depth Technical Guide on the Mechanism of Action of CU-3 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
CU-3 is a novel, potent, and selective small-molecule inhibitor of diacylglycerol kinase alpha (DGKα). By competitively targeting the ATP-binding site of DGKα, this compound modulates the balance of two critical lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). This inhibition has a dual effect with significant therapeutic potential in oncology: it directly induces apoptosis in cancer cells and simultaneously enhances the anti-tumor immune response by promoting T-cell activation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Core Mechanism of Action
The primary molecular target of this compound is the alpha isozyme of diacylglycerol kinase (DGKα). DGKs are a family of ten enzymes that catalyze the phosphorylation of DAG to produce PA.[1][2] This enzymatic reaction plays a pivotal role in cell signaling by decreasing the levels of DAG, a key activator of several signaling proteins, while increasing the levels of PA, which has its own distinct downstream targets.
This compound exerts its function as a selective and potent inhibitor of DGKα.[1] It targets the catalytic region of the enzyme and acts as an ATP-competitive inhibitor, meaning it binds to the same site as ATP, preventing the phosphorylation of DAG.[1][3] The inhibition of DGKα by this compound leads to two major downstream consequences:
-
Accumulation of Diacylglycerol (DAG): By blocking the conversion of DAG to PA, this compound causes an increase in the intracellular concentration of DAG.
-
Depletion of Phosphatidic Acid (PA): Consequently, the production of PA is reduced.
This shift in the DAG/PA ratio is the linchpin of this compound's biological activity, impacting multiple signaling pathways that regulate cell fate and immune responses.[2][4]
Key Signaling Pathways Modulated by this compound
The alteration of DAG and PA levels by this compound has profound effects on downstream signaling cascades, particularly in cancer cells and T-lymphocytes.
Induction of Apoptosis in Cancer Cells
In several cancer cell lines, such as hepatocellular carcinoma (HepG2) and cervical cancer (HeLa), DGKα is highly expressed and contributes to cell proliferation and survival.[1][5] By inhibiting DGKα, this compound promotes apoptosis through the following mechanisms:
-
Sustained DAG Signaling: Increased DAG levels lead to the prolonged activation of protein kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs). This can, in some contexts, lead to cellular stress and activation of apoptotic pathways.
-
Inhibition of PA-Mediated Survival Pathways: Phosphatidic acid is known to activate pro-survival pathways, including the mTOR signaling cascade.[4] By reducing PA production, this compound helps to suppress these survival signals, making cancer cells more susceptible to apoptosis.
Enhancement of T-Cell Activation
In T-lymphocytes, DGKα acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR stimulation, a surge in DAG is crucial for activating downstream pathways that lead to T-cell activation, proliferation, and cytokine production (e.g., Interleukin-2, IL-2). DGKα dampens this signal by converting DAG to PA, which can induce a state of T-cell anergy (non-responsiveness).[1]
This compound reverses this immunosuppressive mechanism:
-
Enhanced TCR Signaling: By inhibiting DGKα, this compound sustains high levels of DAG upon TCR engagement. This amplifies the activation of key downstream effectors like RasGRP1 and PKCθ.
-
Increased IL-2 Production: The amplified signaling cascade leads to the activation of transcription factors like NFAT and AP-1, which drive the expression of IL-2, a critical cytokine for T-cell proliferation and effector function.[1] This overcomes the anergic state and boosts the anti-tumor immune response.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in biochemical assays. The key quantitative parameters are summarized below.
| Parameter | Target/Condition | Value | Reference |
| IC₅₀ | Diacylglycerol Kinase α (DGKα) | 0.6 µM | [1] |
| Selectivity | Other DGK Isoforms (β, γ, δ, ε, ζ, η, θ, ι, κ) | 12- to 60-fold less sensitive than DGKα | [2] |
| Mechanism | Competitive with respect to ATP | - | [1] |
| Apparent Kₘ | ATP (in the presence of this compound) | 0.48 mM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
High-Throughput DGK Activity Assay (Luminescence-Based)
This assay is used to screen for and characterize inhibitors of DGKα by measuring the amount of ADP produced, which is converted into a luminescent signal.
-
Principle: The DGK reaction consumes ATP, producing ADP. The amount of remaining ATP is quantified using a kinase-glo™ assay, where luciferase uses ATP to generate light. A lower light signal indicates higher DGK activity.
-
Workflow Diagram:
Caption: Workflow for the luminescence-based DGK assay. -
Protocol:
-
Compound Preparation: Prepare a concentration series of this compound (e.g., from 0.02 to 10 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM DTT, and 0.1% Triton X-100).
-
Reaction Setup: In a 96-well plate, add 100 ng of purified recombinant human DGKα. Add the desired concentration of this compound and incubate for 30 minutes at room temperature.
-
Substrate Addition: Prepare a reaction mixture containing DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol) and phosphatidylserine (B164497) in a mixed micelle formulation.
-
Initiation: Start the reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo™ Luminescent Kinase Assay reagent. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition relative to a DMSO vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
-
Cancer Cell Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Protocol:
-
Cell Culture: Seed HepG2 or HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or a DMSO vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
T-Cell Activation Assay (IL-2 Production)
This assay measures the amount of IL-2 secreted by Jurkat T-cells following stimulation, as a marker of T-cell activation.
-
Principle: IL-2 secreted into the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Cell Culture: Plate Jurkat T-cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Inhibitor Treatment: Add various concentrations of this compound and incubate for 1-2 hours.
-
Stimulation: Stimulate the cells by adding a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to activate the T-cell receptor pathway. A phorbol (B1677699) ester (PMA) and a calcium ionophore (ionomycin) can also be used as stimuli.
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial IL-2 ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the amount of IL-2 produced in this compound-treated cells to that in stimulated, vehicle-treated control cells.
-
Conclusion
This compound is a promising therapeutic candidate that operates through a well-defined mechanism of action: the selective inhibition of DGKα. By altering the balance of DAG and PA, this compound dually targets cancer by inducing apoptosis in tumor cells and by invigorating the immune system to recognize and eliminate them. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other DGKα inhibitors.
References
- 1. A novel diacylglycerol kinase α-selective inhibitor, this compound, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Preliminary Biological Activity of (5Z,2E)-CU-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of (5Z,2E)-CU-3, a novel and selective small molecule inhibitor of diacylglycerol kinase α (DGKα). The information presented herein is compiled from preclinical research, with a focus on its dual potential as an anticancer and immunomodulatory agent.
Core Compound Information
(5Z,2E)-CU-3 is a potent and selective inhibitor of the α-isozyme of diacylglycerol kinase (DGK).[1][2] Identified through high-throughput screening, this compound exhibits a dual mechanism of action: inducing apoptosis in cancer cells and enhancing T-cell-mediated immune responses.[1][2][3] Its chemical formula is C₁₆H₁₂N₂O₄S₃, and it is structurally a rhodanine (B49660) analog.[1]
Quantitative Data Summary
The inhibitory activity and cellular effects of (5Z,2E)-CU-3 have been quantified in various assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of (5Z,2E)-CU-3 against DGK Isoforms
| Isoform | IC₅₀ (µM) | Selectivity vs. DGKα |
| DGKα | 0.6 | - |
| DGKβ | >50 | >83-fold |
| DGKγ | >50 | >83-fold |
| DGKδ | 36 | 60-fold |
| DGKε | >50 | >83-fold |
| DGKζ | 7 | 11.7-fold |
| DGKη | >50 | >83-fold |
| DGKι | >50 | >83-fold |
| DGKκ | >50 | >83-fold |
Data compiled from Liu, K., et al. (2016). J Lipid Res, 57(3), 368-379.
Table 2: Cellular Activity of (5Z,2E)-CU-3
| Cell Line | Assay | Concentration (µM) | Result |
| HeLa (Cervical Cancer) | Apoptosis Induction | 5 | Induces apoptosis[1] |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction | 5 | Induces apoptosis[1] |
| Jurkat (T-lymphocyte) | IL-2 mRNA Expression | 5 | Enhances expression[1] |
Data compiled from Liu, K., et al. (2016). J Lipid Res, 57(3), 368-379.
Mechanism of Action
(5Z,2E)-CU-3 acts as a competitive inhibitor of ATP binding to the catalytic domain of DGKα.[1][2] By blocking the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), CU-3 modulates the levels of these two critical lipid second messengers. This inhibition has two major downstream consequences:
-
In Cancer Cells: The accumulation of DAG and reduction of PA disrupts signaling pathways that promote cell proliferation and survival, ultimately leading to the activation of the apoptotic cascade.
-
In T-cells: Increased DAG levels at the immunological synapse enhance T-cell receptor (TCR) signaling, overcoming anergy and boosting effector functions such as the production of interleukin-2 (B1167480) (IL-2).[3]
Signaling Pathways
The dual activities of (5Z,2E)-CU-3 are mediated through distinct signaling pathways in cancer cells and T-lymphocytes.
Apoptosis Induction in Cancer Cells
In cancer cells such as HeLa and HepG2, inhibition of DGKα by (5Z,2E)-CU-3 triggers the intrinsic apoptosis pathway. This is characterized by the activation of initiator and executioner caspases.
Caption: Apoptosis induction pathway by (5Z,2E)-CU-3 in cancer cells.
Enhancement of T-cell Activation
In T-lymphocytes, DGKα acts as a negative regulator of TCR signaling. By inhibiting DGKα, (5Z,2E)-CU-3 sustains DAG signaling, leading to the activation of transcription factors like NFAT and AP-1, which are crucial for IL-2 gene expression.
Caption: T-cell activation enhancement by (5Z,2E)-CU-3.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary evaluation of (5Z,2E)-CU-3.
In Vitro DGKα Activity Assay
This assay quantifies the enzymatic activity of DGKα by measuring the amount of ADP produced, which is stoichiometrically converted to a luminescent signal.
Workflow:
Caption: Workflow for the in vitro DGKα activity assay.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant DGKα is pre-incubated with varying concentrations of (5Z,2E)-CU-3 in assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing ATP (e.g., 100 µM) and diacylglycerol vesicles (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).
-
Reaction and Termination: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C and then terminated.
-
ADP Detection: An equal volume of a commercial chemiluminescent kinase assay reagent (e.g., Kinase-Glo® Max) is added. This reagent simultaneously stops the DGKα reaction and initiates the ADP detection reaction.
-
Signal Measurement: After a brief incubation (e.g., 10 minutes) at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Apoptosis Assay
The effect of (5Z,2E)-CU-3 on cancer cell viability and its ability to induce apoptosis are assessed using methods such as the MTT assay and flow cytometry with Annexin V/Propidium Iodide (PI) staining.
Methodology:
-
Cell Culture: HeLa or HepG2 cells are seeded in 96-well plates (for viability) or 6-well plates (for apoptosis) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of (5Z,2E)-CU-3 or vehicle control (e.g., DMSO) for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at 570 nm.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added.
-
After a 15-minute incubation in the dark, cells are analyzed by flow cytometry.
-
Apoptotic cells are identified as Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis).
-
T-cell Activation Assay (IL-2 Production)
The enhancement of T-cell activation is quantified by measuring the increase in IL-2 production in Jurkat T-cells following stimulation.
Methodology:
-
Cell Stimulation: Jurkat T-cells are stimulated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/CD28 antibodies, in the presence of varying concentrations of (5Z,2E)-CU-3 or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for IL-2 production.
-
Measurement of IL-2 mRNA (qPCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized by reverse transcription.
-
Quantitative PCR is performed using primers specific for IL-2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Measurement of IL-2 Protein (ELISA):
-
The cell culture supernatant is collected.
-
An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit to quantify the concentration of secreted IL-2.
-
Conclusion
(5Z,2E)-CU-3 is a promising preclinical candidate that demonstrates selective inhibition of DGKα. Its dual action of inducing apoptosis in cancer cells and enhancing T-cell activation provides a strong rationale for its further development as a novel cancer therapeutic. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting the diacylglycerol kinase pathway.
References
- 1. A novel diacylglycerol kinase α-selective inhibitor, this compound, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Kinases as Emerging Potential Drug Targets for a Variety of Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Technical Guide to the Structural Elucidation and Analysis of Trinuclear Copper Centers
The designation "CU-3" can refer to several distinct chemical entities, each with unique structural features and applications. This guide provides an in-depth technical overview of the structural elucidation and analysis of prominent trinuclear copper structures, with a focus on a Metal-Organic Framework (MOF) building block and a synthesized Cu(III) complex. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Trinuclear Copper Cluster in Metal-Organic Frameworks: [Cu₃(μ₃-OH)(μ-pz)₃]²⁺
A significant area of research involves the use of trinuclear copper clusters as secondary building units (SBUs) in the synthesis of Metal-Organic Frameworks (MOFs).[1] One such well-characterized core is the [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ cluster, where 'pz' denotes pyrazolate.
Structural and Physical Properties
The core of this SBU is a triangular arrangement of three copper atoms.
| Property | Value | Reference |
| Molecular Formula of Core SBU | [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ | [1] |
| Coordination Geometry of Cu | Distorted square-planar N₃O | [1] |
| Cu···Cu Distances | 3.333(1) – 3.363(1) Å | [1] |
| Cu–Npy Bond Lengths | 2.013(2) – 2.026(2) Å | [1] |
| Cu–Nbpy Bond Length | 2.048(2) Å | [1] |
| Displacement of μ₃-OH from Cu₃-plane | 0.487 Å | [1] |
Experimental Protocols
Synthesis of --INVALID-LINK--₂·0.5H₂O (Complex 1): [1] A solution of Cu(CF₃SO₃)₂ (232.9 mg, 0.63 mmol), pyrazole (B372694) (pzH; 40.0 mg, 0.58 mmol), NaOH (35.3 mg, 0.88 mmol), and pyridine (B92270) (py; 55 μL, 0.60 mmol) in 10 mL of methanol (B129727) is stirred overnight at ambient temperature. Crystals suitable for X-ray diffraction are obtained by the slow evaporation of the solvent from the reaction mixture in an open vessel.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1] ¹H NMR spectra were recorded to characterize the paramagnetic complex. For Complex 1 in DMSO-d₆, the following peaks were observed (ppm): 39.65 (3H), 33.61 (6H), 19.77 (6H), 11.51 (6H), and 8.56 (3H).
X-ray Crystallography: [1] Single-crystal X-ray diffraction was employed to determine the precise molecular structure, including bond lengths and angles, of the trinuclear copper clusters and the resulting MOFs.
Logical Workflow for MOF Synthesis
The synthesis of these copper-based MOFs follows a logical progression from the self-assembly of the core SBU to the formation of higher-dimensional structures.
References
An In-Depth Technical Guide to the In Vitro Screening of CU-3 Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used in the in vitro screening of the bioactivity of "CU-3," a representative copper (II) complex. While "this compound" is used as a specific designator herein, the protocols and data presentation formats are broadly applicable to a wide range of novel copper-based coordination compounds. Copper complexes are a subject of significant research interest due to their potential therapeutic applications, including anticancer, antioxidant, antimicrobial, and enzyme-inhibiting activities.[1][2] This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes complex workflows and pathways to facilitate understanding and replication.
Anticancer and Cytotoxic Activity
A primary focus in the study of copper complexes is their potential as anticancer agents.[1] These compounds can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and apoptosis.[1] The in vitro cytotoxicity of these complexes is a critical first step in their evaluation.
Quantitative Data Summary: Cytotoxicity of Copper Complexes
The cytotoxic effects of various copper (II) complexes have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify this activity. Lower IC₅₀ values indicate higher potency.
| Complex Type / Name | Cell Line(s) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea (Complex 1) | SW480 (Colon) | 3.9 ± 0.8 | Cisplatin | >10 |
| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea (Complex 1) | SW620 (Colon) | 3.3 ± 0.2 | Cisplatin | >10 |
| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea (Complex 8) | PC3 (Prostate) | 4.3 ± 0.5 | Cisplatin | >10 |
| Glycosylated 3-hydroxy-4-pyridinone | Human Breast Cancer | 570 ± 90 | - | - |
| Cu(II) Salicylaldehyde Schiff Base | HeLa (Cervical) | 4.46 | - | - |
| Pd(II) with 6-propyl-2-thiouracil | HeLa (Cervical) | 0.64 | Ligand alone | 95.5 |
Table 1: Summary of reported IC₅₀ values for various copper and other metal complexes against human cancer cell lines. Data compiled from multiple sources.[3][4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SW480, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO). Create a series of dilutions and add them to the wells to achieve a range of final concentrations. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the treated plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solvent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization of Workflow and Mechanism
Many copper complexes exert their anticancer effects by inducing apoptosis.[1] This often involves the generation of intracellular ROS, leading to DNA damage and the activation of caspase signaling cascades.
Antioxidant Activity
Copper's redox properties mean that its complexes can act as potent antioxidants by scavenging free radicals.[7] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.
Quantitative Data Summary: Antioxidant Capacity
The antioxidant activity of copper-based compounds is often assessed by their ability to scavenge stable free radicals like DPPH and ABTS. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound Type | Assay | IC₅₀ (µg/mL) | Reference |
| Green Synthesised CuNPs | DPPH | 16 | Ascorbic Acid |
| CuO Nanoparticles (Day 1) | ABTS | 127.93 ± 2.11 | - |
| CuO Nanoparticles (Day 30) | ABTS | 142.18 ± 2.42 | - |
| CuO Nanoparticles (Day 60) | ABTS | 149.64 ± 2.11 | - |
Table 2: Summary of reported antioxidant activities for copper nanoparticles.[8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of the this compound complex and a series of dilutions in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound dilutions (or standard/control) to 100 µL of the DPPH solution. The control well contains only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value.
Enzyme Inhibition
Copper complexes can interact with enzymes, inhibiting their activity.[2] This is a key mechanism for their use as antimicrobial agents (e.g., inhibiting DNA gyrase) or in other therapeutic contexts.[10]
Quantitative Data Summary: Enzyme Inhibition
| Complex Type | Target Enzyme | IC₅₀ (µM) | Reference |
| Cu(II) with Schiff base ligand | Urease | 0.3 | Thiourea (Standard) |
| Cu(II) with various Schiff bases | Jack Bean Urease | 2.60 - 17.00 | - |
| Cu(II) Ternary Complex | CYP Isoforms | 5 - 10 | - |
Table 3: Summary of reported enzyme inhibition activities for various copper complexes.[2][6]
Experimental Protocol: Generic Enzyme Inhibition Assay
Principle: The activity of a target enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the inhibitor (this compound) to determine its effect on the reaction rate. The specific substrate and detection method will vary depending on the enzyme (e.g., colorimetric, fluorometric, or luminescent).
Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the this compound inhibitor.
-
Pre-incubation: In a 96-well plate, add the enzyme solution and the this compound dilutions. Allow them to pre-incubate for a set time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a defined period using a microplate reader. The rate of the reaction is determined from the slope of the signal versus time plot.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the uninhibited control.
-
IC₅₀ Determination: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
Visualization of Screening Logic
References
- 1. mdpi.com [mdpi.com]
- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies of 3-hydroxy-4-pyridinones and their glycosylated derivatives as potential agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Fabrication of Copper Nanoclusters and In Vitro Study of Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: Spectroscopic and Structural Analysis of a Copper(III) Complex
Disclaimer: The term "CU-3" is not a standardized nomenclature for a specific compound. This guide focuses on a significant Copper(III) complex, designated as complex 3 , from the 2023 study by Bera et al. in Inorganic Chemistry, which represents a plausible interpretation of the user's request for information on a novel copper complex with potential relevance to researchers in chemistry and drug development.[1] The following information is based on publicly available abstracts of this research, as the full text and its supplementary materials containing detailed quantitative data were not accessible.
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of a novel Copper(III) complex supported by a bisamidate–bisalkoxide ligand. The synthesis and analysis of this complex, referred to as complex 3 in the source literature, offer valuable insights into the properties of high-valent copper species, which are often implicated as key intermediates in catalytic organic reactions.[1]
Data Presentation
The characterization of the Cu(III) complex 3 and its Cu(II) precursor, complex 1 , involved a suite of advanced spectroscopic and analytical techniques. The following tables summarize the nature of the data obtained.
Table 1: Summary of Spectroscopic and Crystallographic Data for Complexes 1 (Cu(II)) and 3 (Cu(III))
| Parameter | Complex 1 (Cu(II) Precursor) | Complex 3 (Cu(III)) | Spectroscopic Method |
| Electronic Configuration | d⁹ (paramagnetic) | d⁸ (diamagnetic) | Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR) |
| UV-Visible Absorption | Data not available in abstract | Characterized with distinct absorption bands | UV-Visible Spectroscopy |
| ¹H NMR | Broad, uninformative signals | Sharp, well-resolved signals | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| X-ray Crystallography | Longer Cu-N/O bond distances | Shorter Cu-N/O bond distances (~0.1 Å less than complex 1 )[1] | Single-Crystal X-ray Diffraction |
| X-ray Absorption | Characterized 1s→3d and 1s→4p transitions | Significant shift in 1s→3d and 1s→4p transition energies compared to complex 1 [1] | X-ray Absorption Near-Edge Structure (XANES) |
Table 2: Electrochemical Properties
| Complex | Redox Couple | Potential (vs. Fc⁺/Fc) | Method |
| 1 (Cu(II)) | Cu(II)/Cu(I) | -0.9 V | Cyclic Voltammetry |
| 1 (Cu(II)) | Cu(III)/Cu(II) | 0.4 V | Cyclic Voltammetry |
Experimental Protocols
The following methodologies are summarized from the descriptions provided in the research abstracts.
Synthesis of the Ligand and Metal Complexes
The core structure involves a bisamidate–bisalkoxide ligand synthesized with an ortho-phenylenediamine (o-PDA) scaffold.
Synthesis of the Cu(II) Complex (1): The specific experimental details for the synthesis of the Cu(II) complex, designated as 1 , were not available in the abstract. Generally, the synthesis would involve the reaction of the protonated ligand with a suitable Cu(II) salt in an appropriate solvent, followed by deprotonation with a base to facilitate coordination.
Synthesis of the Cu(III) Complex (3): The Cu(III) complex 3 was synthesized via a one-electron oxidation of the Cu(II) precursor, complex 1 . While the specific oxidant was not named in the abstract, a common method for such oxidations is the use of a chemical oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical oxidation.[1]
Spectroscopic and Analytical Methods
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded to characterize the electronic transitions of the copper complexes. Solutions of the complexes were prepared in a suitable solvent (e.g., acetonitrile), and absorbance was measured over a range of wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was employed to characterize the diamagnetic Cu(III) complex 3 . Spectra were likely recorded on a high-field NMR spectrometer using a deuterated solvent. The diamagnetic nature of the d⁸ Cu(III) center allows for sharp, well-resolved proton signals, in contrast to the paramagnetic broadening observed for the d⁹ Cu(II) complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy was used to confirm the paramagnetic nature of the Cu(II) complex 1 and the diamagnetic nature of the Cu(III) complex 3 . The absence of an EPR signal for complex 3 would confirm its d⁸, S=0 ground state.
X-ray Crystallography: Single crystals of the complexes were grown and subjected to X-ray diffraction analysis to determine their solid-state structures. This technique provided precise information on bond lengths and angles, revealing a significant shortening of the copper-ligand bonds upon oxidation from Cu(II) to Cu(III).[1]
X-ray Absorption Spectroscopy (XAS): XAS, specifically the X-ray Absorption Near-Edge Structure (XANES), was used to probe the electronic structure and oxidation state of the copper center. The shift in the pre-edge (1s→3d) and rising-edge (1s→4p) transition energies between the Cu(II) and Cu(III) complexes provided direct evidence of a metal-centered oxidation.[1]
Electrochemistry: Cyclic voltammetry was used to determine the redox potentials of the Cu(II) complex. These measurements were likely performed in an organic solvent with a supporting electrolyte, using a standard three-electrode setup.
Signaling Pathways and Logical Relationships
The primary chemical transformation described is the oxidation of the Cu(II) complex to a Cu(III) species. This process is fundamental to the proposed role of Cu(III) intermediates in various catalytic cycles.
Caption: Synthesis of the Cu(II) complex and its oxidation to the Cu(III) species.
The research also describes a subsequent one-electron oxidation of complex 3 to form a ligand-oxidized species, 3a . This indicates that the ligand scaffold is also redox-active.
Caption: One-electron oxidation of Complex 3 to a ligand-oxidized species.
Interpretation and Significance
The comprehensive spectroscopic and structural analysis of the Cu(III) complex 3 provides a clear electronic and geometric description of a high-valent copper species. The key findings are:
-
Metal-Centered Oxidation: The combination of XAS, EPR, and NMR data strongly supports the assignment of a d⁸ Cu(III) center in complex 3 , confirming that the initial oxidation of the Cu(II) precursor is metal-centered rather than ligand-based.[1]
-
Structural Contraction: The observed shortening of the Cu-N/O bonds in the crystal structure of 3 compared to 1 is a direct consequence of the increased effective nuclear charge of the Cu(III) ion.[1]
-
Reactivity: The study of the reactivity of complex 3 towards C-H and O-H bond activation highlights the potential role of such Cu(III) species as potent oxidants in chemical reactions. The estimated O-H bond dissociation free energy (BDFE) of the resulting Cu(II)-OH species provides valuable thermodynamic data for understanding these reactions.[1]
For researchers in drug development, understanding the structure and reactivity of metal complexes is crucial for designing novel therapeutic agents and for elucidating the mechanisms of metalloenzymes. The detailed characterization of this Cu(III) complex serves as a valuable reference for a class of reactive intermediates that may be involved in both synthetic and biological redox processes.
References
Methodological & Application
Application Notes and Protocols for CU-3: A Copper-Based Experimental Compound in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of CU-3, a novel copper-based compound, in a cell culture setting. The following sections detail the methodologies for cell line maintenance, cytotoxicity and apoptosis assessment, and the analysis of relevant signaling pathways.
Introduction
Copper is an essential trace element vital for numerous biological processes, including cellular respiration, antioxidant defense, and signaling.[1][2][3] However, dysregulation of copper homeostasis has been implicated in various diseases, including cancer.[2][4][5] Elevated copper levels have been observed in tumor tissues, and this has led to the exploration of copper-based compounds as potential anti-cancer agents.[1][5] These compounds can induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and induction of apoptosis.[4][6] this compound is a synthetic copper(II) compound under investigation for its potential therapeutic effects. This document provides standardized protocols for its initial in vitro evaluation.
Cell Line Selection and Maintenance
The choice of cell line is critical for elucidating the biological activity of this compound. Based on studies of similar copper compounds, human cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer) have shown sensitivity.[7] For studies related to lung cancer, the Calu-3 cell line is a suitable model.[8][9]
Protocol: General Cell Culture for Adherent Cancer Cell Lines (e.g., HeLa, Calu-3)
-
Media Preparation: Culture cells in the appropriate complete growth medium. For Calu-3, this is typically MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10] For HeLa cells, DMEM with 10% FBS and 1% Penicillin-Streptomycin is commonly used.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Passaging: When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium.
-
Wash the cell monolayer with a sterile phosphate-buffered saline (PBS).
-
Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate for 2-3 minutes at 37°C until cells detach.[10]
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.[11]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired split ratio (e.g., 1:2 to 1:4).[10]
-
-
Cryopreservation: For long-term storage, resuspend the cell pellet in a cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO) and store in liquid nitrogen vapor.[10]
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve the this compound compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-50 µM).[7] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., cisplatin).[7]
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 492 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| This compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 4.3 |
| 5 | 82 ± 3.5 | 65 ± 4.2 | 48 ± 3.7 |
| 10 | 68 ± 2.9 | 45 ± 3.1 | 22 ± 2.8 |
| 25 | 41 ± 2.1 | 20 ± 2.5 | 8 ± 1.9 |
| 50 | 15 ± 1.8 | 5 ± 1.2 | 2 ± 0.9 |
Apoptosis Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Calculate the percentage of LDH release, which is indicative of cytotoxicity and membrane damage, often associated with late apoptosis or necrosis.
Data Presentation:
| This compound Concentration (µM) | LDH Release (% of Maximum) - 48h |
| 0 (Control) | 5 ± 1.2 |
| 1 | 12 ± 2.1 |
| 5 | 25 ± 3.5 |
| 10 | 48 ± 4.2 |
| 25 | 75 ± 5.1 |
| 50 | 92 ± 4.8 |
Signaling Pathway Analysis
Copper ions have been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[5][12][13] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
Experimental Workflow for Signaling Pathway Analysis:
References
- 1. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Copper in Cell Culture [sigmaaldrich.com]
- 4. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cuproptosis in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. elabscience.com [elabscience.com]
- 11. editxor.com [editxor.com]
- 12. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Application Notes and Protocols for the Use of Copper-Modulating Compounds in Animal Models
Disclaimer: The compound "CU-3" is not a specifically identified agent in the reviewed scientific literature. Therefore, these application notes and protocols are based on the broader class of copper-modulating compounds, including copper chelators and copper-based therapeutics, that have been evaluated in animal models of cancer and inflammatory diseases. Researchers should adapt these guidelines based on the specific properties of their compound of interest.
Introduction: The Rationale for Targeting Copper in Disease
Copper is an essential trace element crucial for a multitude of physiological processes. However, dysregulation of copper homeostasis is implicated in the pathology of several diseases, including cancer and chronic inflammation.[1][2][3] In neoplastic diseases, copper levels are often elevated in serum and tumor tissues, contributing to tumor growth, angiogenesis, and metastasis.[2][4][5] Copper acts as a cofactor for enzymes involved in critical cellular functions and signaling pathways that drive cancer progression.[5][6] Similarly, in inflammatory conditions, copper plays a significant role in modulating the immune response. For instance, a pool of reactive copper(II) in the mitochondria of inflammatory macrophages has been shown to drive metabolic and epigenetic changes that promote a pro-inflammatory state.[7][8][9][10][11] This makes the targeted modulation of copper levels a promising therapeutic strategy.
Copper-Modulating Agents in Preclinical Research
Several copper-modulating agents have been investigated in animal models. These can be broadly categorized as:
-
Copper Chelators: These molecules bind to copper ions, reducing their bioavailability and inhibiting the activity of copper-dependent proteins. Examples include:
-
Tetrathiomolybdate (TM): An oral copper chelator that has shown anti-cancer and anti-inflammatory effects in mouse models.[2][6]
-
Supformin (LCC-12): A rationally designed dimer of metformin (B114582) with a high affinity for mitochondrial copper(II), which has been shown to reduce inflammation in mouse models of bacterial and viral infections.[7][9][10][12][13][14]
-
Novel Synthetic Chelators: Various novel chelators are being developed and tested for their efficacy in diseases like Alzheimer's, where copper dysregulation is also a factor.[15][16]
-
-
Copper-Based Therapeutics: These compounds utilize the properties of copper to induce therapeutic effects, such as inducing cancer cell death. Examples include:
Signaling Pathways and Experimental Workflow
Signaling Pathway of Copper in Inflammation
The following diagram illustrates the role of copper in promoting a pro-inflammatory state in macrophages, a key mechanism that can be targeted by copper-modulating compounds.
Caption: Copper uptake via CD44 in macrophages leads to mitochondrial copper accumulation, driving pro-inflammatory gene expression.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating a copper-modulating compound in an animal model of cancer or inflammation.
Caption: A generalized workflow for the preclinical evaluation of copper-modulating compounds in animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of compounds in mice, which can serve as a starting point for designing experiments with novel copper-modulating agents.
Table 1: Recommended Maximum Administration Volumes for Adult Mice
| Route of Administration | Acceptable Maximum Volume (mL/kg) | Recommended Needle Gauge |
|---|---|---|
| Oral Gavage (PO) | 10 | 20-22 G (flexible) |
| Subcutaneous (SC) | 5-10 | 25-27 G |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Intravenous (IV) - Bolus | 5 | 27-30 G |
Data compiled from Boston University IACUC guidelines and other sources.[18][19]
Table 2: Example Dosages of Copper-Modulating Compounds in Mouse Models
| Compound | Animal Model | Dosage | Route | Key Finding | Reference |
|---|---|---|---|---|---|
| Tetrathiomolybdate (TM) | BRAFV600E-positive papillary thyroid cancer mouse model | Not specified in abstract | Oral | Reduced tumor burden | [6] |
| Supformin (LCC-12) | Mouse models of bacterial and viral infections | Not specified in abstract | Intraperitoneal | Reduced inflammation | [8] |
| Copper Oxide Nanoparticles | Lung and colon cancer mouse models | Not specified in abstract | Not specified | Tumor disappearance when combined with immunotherapy |[17] |
Detailed Experimental Protocols
Protocol 1: Evaluation of a Copper Chelator in a Mouse Xenograft Cancer Model
This protocol provides a framework for testing the anti-tumor efficacy of a novel copper chelator.
1. Animal Model Selection and Cell Line:
- Animal: Athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.
- Cell Line: A human cancer cell line known to have high copper dependency or sensitivity to copper modulation.
- Tumor Inoculation: Subcutaneously inject 1-5 x 106 cancer cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
2. Compound Preparation and Administration:
- Formulation: Dissolve the copper chelator in a sterile, appropriate vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO, followed by dilution). The final concentration of any solubilizing agent should be non-toxic.
- Dosage: Determine the dose based on preliminary toxicity studies or literature on similar compounds. A typical starting point might be in the range of 1-50 mg/kg.
- Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common.[18][19]
- Frequency: Administer the compound daily or on another appropriate schedule for a period of 3-6 weeks.
3. In-life Monitoring and Efficacy Endpoints:
- Tumor Growth: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width2).
- Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
- Primary Endpoint: Tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm3) or at the end of the study.
4. Endpoint Analysis:
- Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Collect blood and other relevant organs (e.g., liver, kidneys) for further analysis.
- Tumor Analysis:
- Weigh the excised tumors.
- Divide the tumor for histology (formalin-fixed), biomarker analysis (snap-frozen), and gene expression studies (RNAlater or snap-frozen).
- Biomarker Analysis: Analyze tumor lysates for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31). Assess the phosphorylation status of key signaling proteins.
- Toxicity Assessment: Perform histological analysis of major organs and measure relevant serum chemistry parameters.
Protocol 2: Evaluation of a Copper-Modulating Agent in an LPS-Induced Acute Inflammation Mouse Model
This protocol is designed to assess the anti-inflammatory properties of a copper-modulating compound.
1. Animal Model:
- Animal: C57BL/6 or BALB/c mice, 8-10 weeks old.
2. Induction of Inflammation:
- Administer Lipopolysaccharide (LPS) via intraperitoneal (IP) injection at a dose of 5-10 mg/kg to induce a systemic inflammatory response.
3. Compound Administration:
- Prophylactic Treatment: Administer the copper-modulating agent (formulated as described in Protocol 1) via IP injection or oral gavage 30-60 minutes before the LPS challenge.
- Therapeutic Treatment: Administer the compound 1-2 hours after the LPS challenge to assess its ability to resolve existing inflammation.
- Control Groups: Include a vehicle control group (receives vehicle and LPS) and a naive control group (receives vehicle only).
4. Monitoring and Sample Collection:
- Survival: In a lethal dose model, monitor survival over 48-72 hours.
- Cytokine Analysis: Collect blood via cardiac puncture or tail vein at various time points (e.g., 2, 6, 24 hours) post-LPS administration. Prepare serum or plasma to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.
- Tissue Analysis: Euthanize animals at a predetermined endpoint and collect tissues such as the lung and liver for histological analysis of inflammatory cell infiltration and for measuring tissue cytokine levels.
5. Data Analysis:
- Compare cytokine levels and survival rates between the treatment groups and the vehicle control group.
- Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Conclusion
Targeting copper metabolism and signaling presents a viable and innovative therapeutic approach for both oncology and inflammatory diseases. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to design and execute preclinical studies in animal models to evaluate novel copper-modulating compounds. Careful consideration of the animal model, compound formulation, and relevant endpoints is critical for obtaining robust and translatable data.
References
- 1. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting copper metabolism: a promising strategy for cancer treatment [frontiersin.org]
- 3. Frontiers | Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations [frontiersin.org]
- 4. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper chelation as targeted therapy in a mouse model of oncogenic BRAF-driven papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A druggable copper-signalling pathway that drives inflammation - Institut Curie [curie.fr]
- 8. Copper boosts pro-inflammatory state of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A druggable copper-signalling pathway that drives inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammation and cancer: Identifying the role of copper paves the way for new therapeutic applications - ecancer [ecancer.org]
- 13. presse.inserm.fr [presse.inserm.fr]
- 14. Inflammation and cancer: the role of copper identified - France Génomique [france-genomique.org]
- 15. Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sciencedaily.com [sciencedaily.com]
- 18. benchchem.com [benchchem.com]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: CU-3 Dosage and Administration
For Research Use Only. Not for use in diagnostic procedures.
Compound: CU-3 (Cardio-Upregulator 3) Target: Selective agonist for the Cardioprotective Receptor Beta (CR-β) Therapeutic Area (Investigational): Acute Myocardial Infarction
Introduction
This compound is a novel small molecule agonist designed for high-affinity and selective binding to the Cardioprotective Receptor Beta (CR-β), a G-protein coupled receptor (GPCR) predominantly expressed in cardiomyocytes. Preclinical evidence suggests that activation of CR-β by this compound initiates a signaling cascade that promotes cardiomyocyte survival and mitigates ischemic damage. These application notes provide a summary of preclinical data and detailed protocols for the experimental use of this compound.
Mechanism of Action: CR-β Signaling Pathway
Upon binding to the CR-β receptor, this compound induces a conformational change that facilitates the activation of a coupled G-protein (Gαi). This activation leads to the dissociation of the Gαi subunit, which in turn activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (Protein Kinase B), which is subsequently phosphorylated and activated by PDK1. Activated Akt proceeds to phosphorylate and inactivate pro-apoptotic proteins such as Bad, thereby promoting cell survival.
Application Notes and Protocols for the Quantification of CU-3
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of CU-3, a novel small molecule drug candidate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in various biological matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during the drug development process.
Analytical Methods Overview
A summary of the performance characteristics of the two primary analytical methods for this compound quantification is presented below. This allows for an at-a-glance comparison to aid in selecting the most appropriate method for a given research need.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Quantification based on the absorption of UV light by this compound. | Quantification based on the mass-to-charge ratio of this compound and its fragments. |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 5000 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (Recovery) | 95.2% - 103.5% | 98.1% - 101.7% |
| Precision (%RSD) | < 5% | < 3% |
| Key Advantages | Widely available, cost-effective, robust. | High sensitivity and selectivity, suitable for complex matrices. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples
This protocol describes the extraction of this compound from plasma samples using solid-phase extraction, a common technique for cleaning up samples before chromatographic analysis.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled this compound)
-
SPE cartridges (e.g., C18, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water and acetonitrile
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with 20 µL of the internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (specific to the analytical method). Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.
HPLC-UV Quantification Method
This protocol details the conditions for quantifying this compound using an HPLC system equipped with a UV detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (hypothetical maximum absorbance for this compound)
-
Run Time: 15 minutes
Procedure:
-
Prepare a calibration curve by diluting a stock solution of this compound to concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the plasma samples, calibration standards, and QC samples as described in the sample preparation protocol.
-
Inject the processed samples onto the HPLC system.
-
Integrate the peak area of this compound and the internal standard.
-
Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
LC-MS/MS Quantification Method
For higher sensitivity and selectivity, this LC-MS/MS method is recommended.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3 min: 2% to 98% B
-
3-4 min: 98% B
-
4-4.1 min: 98% to 2% B
-
4.1-5 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ -> Product ion (Q3) m/z (hypothetical transition)
-
Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ -> Product ion (Q3) m/z (hypothetical transition for IS)
-
-
Source Parameters: Optimized for this compound signal (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
Procedure: The procedure for sample analysis is similar to the HPLC-UV method, but with the calibration curve and QC samples prepared at the ng/mL level. Data acquisition and processing are performed using the mass spectrometer's software.
Hypothetical Signaling Pathway of this compound
To illustrate the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. This diagram visualizes this compound as an inhibitor of a key kinase in a cancer-related pathway.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the accurate and reliable quantification of this compound in biological matrices. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements for sensitivity and selectivity of the study. Proper sample preparation is critical for obtaining high-quality data. The provided workflows and diagrams serve as a comprehensive guide for researchers in the field of drug development.
Application Notes and Protocols for In Vivo Efficacy Testing of Compound C-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Compound C-3, a hypothetical small molecule inhibitor targeting the MAPK/ERK signaling pathway. The procedures outlined below are based on established best practices in preclinical cancer drug development and are intended to guide researchers in designing and executing robust in vivo experiments to evaluate the anti-tumor activity of novel therapeutic agents.[1][2][3][4][5][6]
The selection of an appropriate animal model is critical for the successful preclinical evaluation of a therapeutic agent.[1][3][7] Commonly used models include cell line-derived xenografts (CDX), where human cancer cell lines are implanted into immunodeficient mice, and patient-derived xenografts (PDX), which involve the implantation of tumor fragments from a patient into mice.[7][8] Genetically engineered mouse models (GEMMs) that spontaneously develop tumors are also valuable tools.[2][8] The choice of model should be guided by the specific scientific question and the molecular characteristics of the tumor type being studied.
Hypothetical Mechanism of Action of Compound C-3
Compound C-3 is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like RAS or BRAF, leading to uncontrolled cell proliferation, survival, and differentiation. By inhibiting MEK1/2, Compound C-3 aims to block downstream signaling through ERK, thereby inducing tumor cell apoptosis and inhibiting tumor growth.
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Compound C-3.
Experimental Protocols
Animal Model Selection and Handling
-
Model: Athymic nude mice (nu/nu), 6-8 weeks old, female. This model is suitable for establishing human cancer cell line xenografts.[9]
-
Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[9]
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the relevant guidelines for animal welfare.[10]
Cell Culture and Tumor Implantation
-
Cell Line: A human cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation).
-
Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and washed with sterile phosphate-buffered saline (PBS). Cell viability should be assessed using a method like trypan blue exclusion and should be >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[9]
Tumor Growth Monitoring and Randomization
-
Monitoring: Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[9]
-
Tumor Volume Calculation: Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 animals per group) with similar mean tumor volumes.
Drug Preparation and Administration
-
Vehicle: Determine a suitable vehicle for Compound C-3 (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosing: Prepare fresh formulations of Compound C-3 at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg) on each day of dosing.
-
Administration: Administer Compound C-3 and the vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at a specified frequency and duration (e.g., once daily for 21 days).[9]
Efficacy and Toxicity Monitoring
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity. A body weight loss exceeding 20% is a common endpoint criterion.[9][10]
-
Clinical Observations: Monitor the animals daily for any clinical signs of distress or toxicity, such as changes in posture, activity, or grooming.[9]
-
Survival: Monitor survival daily. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.[9] Euthanize animals that show signs of excessive suffering or meet pre-defined endpoint criteria.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo efficacy study.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Mean Tumor Volume (mm³) ± SEM
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Vehicle Control | 120 ± 10.5 | 450 ± 35.2 | 980 ± 80.1 | 1850 ± 150.7 |
| Compound C-3 (10 mg/kg) | 122 ± 11.1 | 350 ± 28.9 | 650 ± 55.4 | 1100 ± 95.3 |
| Compound C-3 (30 mg/kg) | 121 ± 10.8 | 250 ± 20.5 | 400 ± 33.7 | 650 ± 60.2 |
| Compound C-3 (100 mg/kg) | 123 ± 11.5 | 180 ± 15.3 | 220 ± 18.9 | 280 ± 25.1 |
Table 2: Mean Body Weight (g) ± SEM
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Vehicle Control | 22.5 ± 0.5 | 23.1 ± 0.6 | 23.8 ± 0.7 | 24.5 ± 0.8 |
| Compound C-3 (10 mg/kg) | 22.6 ± 0.4 | 22.8 ± 0.5 | 23.2 ± 0.6 | 23.9 ± 0.7 |
| Compound C-3 (30 mg/kg) | 22.4 ± 0.5 | 22.1 ± 0.6 | 22.5 ± 0.7 | 23.0 ± 0.8 |
| Compound C-3 (100 mg/kg) | 22.7 ± 0.6 | 21.5 ± 0.7 | 20.8 ± 0.8 | 21.2 ± 0.9 |
Table 3: Tumor Growth Inhibition (TGI) and Survival Analysis
| Treatment Group | TGI (%) at Day 21 | Median Survival (Days) |
| Vehicle Control | - | 23 |
| Compound C-3 (10 mg/kg) | 42.4 | 30 |
| Compound C-3 (30 mg/kg) | 66.2 | 38 |
| Compound C-3 (100 mg/kg) | 84.8 | >45 |
TGI (%) is calculated as [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[9]
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of Compound C-3. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process.[4] Further studies, including pharmacokinetic and pharmacodynamic analyses, should be conducted to fully characterize the in vivo properties of Compound C-3.[4][10]
References
- 1. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
standard operating procedure for CU-3 handling
Disclaimer
The compound "CU-3" as a specific entity for drug development or research is not identifiable in publicly available scientific literature or chemical databases. Therefore, the following Application Note and Protocol has been generated as a template for a hypothetical, potentially hazardous copper-based research compound, herein referred to as "Compound this compound". The quantitative data, experimental protocols, and signaling pathways are illustrative examples and should not be considered as established factual information for any specific, real-world compound. Researchers must consult the specific Safety Data Sheet (SDS) and relevant literature for any chemical they intend to use.
Application Note and Protocol: Compound this compound
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Compound this compound is a novel, synthetic, copper-containing coordination complex under investigation for its potential role in modulating intracellular signaling pathways. As an investigational compound, its chemical, physical, and toxicological properties are not yet fully characterized. This document provides a standardized operating procedure (SOP) for the safe handling, storage, and use of Compound this compound in a laboratory research setting. Adherence to this protocol is mandatory to ensure personnel safety and experimental integrity.
2.0 Physicochemical and Toxicological Data
The following table summarizes the available, albeit incomplete, data for Compound this compound. This data is hypothetical and intended for illustrative purposes.
| Property | Value | Citation / Notes |
| Molecular Formula | C₁₈H₁₅AsCu₃N₂O₄ | Hypothetical |
| Molecular Weight | 265.56 g/mol | Based on a similar compound, Copper arsenide (Cu3As).[1] |
| Appearance | Blue crystalline solid | Typical for many copper(II) compounds. |
| Solubility | Soluble in DMSO, sparingly in water | Common for organic-based metal complexes. |
| Storage Temperature | 2-8°C, desiccated, protect from light | General precaution for potentially unstable compounds.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | Based on GHS classification for similar compounds like Copper arsenide.[1] |
| Skin Corrosion | Causes skin irritation (Category 2) | Based on GHS classification for similar compounds like Copper arsenide.[1] |
| Eye Damage | Causes serious eye irritation | Based on GHS classification for Copper Sulfate solutions.[3] |
3.0 Standard Operating Procedure (SOP) for Handling
3.1 Required Personal Protective Equipment (PPE) Proper PPE is mandatory when handling Compound this compound in any form (solid or solution).
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: When handling the powdered form or when aerosolization is possible, use a NIOSH-approved respirator or work within a certified chemical fume hood.[5]
3.2 Engineering Controls
-
All weighing and initial dilutions of powdered Compound this compound must be performed in a certified chemical fume hood to prevent inhalation.[5]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[4]
3.3 Handling and Storage
-
Storage: Store Compound this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[5] Use non-sparking tools for handling the solid. Wash hands thoroughly after handling.[1]
3.4 Spill and Waste Management
-
Spill (Solid): In case of a small spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] Do not let the product enter drains.[1]
-
Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Waste Disposal: Dispose of all waste containing Compound this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
4.0 Experimental Protocols
4.1 Preparation of a 10 mM Stock Solution in DMSO This protocol describes the preparation of a stock solution for use in cell culture experiments.
-
Pre-computation: Calculate the mass of Compound this compound required to prepare the desired volume of a 10 mM solution (e.g., for 10 mL, mass = 0.01 L * 0.01 mol/L * 265.56 g/mol = 0.02656 g or 26.56 mg).
-
Weighing: In a chemical fume hood, weigh the calculated amount of Compound this compound powder into a sterile, conical tube.
-
Solubilization: Add the appropriate volume of sterile, cell-culture grade DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. The solution should be clear and blue.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C, protected from light.
4.2 Workflow for Compound this compound Stock Preparation
5.0 Hypothetical Signaling Pathway Modulation
Compound this compound is hypothesized to influence inflammatory signaling by modulating copper-dependent pathways. Recent studies have highlighted the role of copper in regulating processes such as cuproptosis and inflammatory macrophage activation.[6][7] The proposed mechanism involves the intracellular delivery of copper ions, which can impact mitochondrial function and epigenetic programming.[6][8]
5.1 Proposed Mechanism of Action
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
Application Note: Assessment of Catalytic Activity for Copper-Based Catalysts in C-H Functionalization Reactions
Disclaimer: The term "CU-3" does not correspond to a standardized or universally recognized catalyst. This document provides a representative application note and protocol for the assessment of catalytic activity using a copper(I)-based catalyst system as an illustrative example relevant to researchers, scientists, and drug development professionals. The protocols and data presented are based on established methodologies for copper-catalyzed C-H functionalization.
Introduction
Copper-catalyzed reactions are integral to modern organic synthesis and drug development due to the low cost, low toxicity, and versatile reactivity of copper. One of the paramount applications of copper catalysis is in C(sp3)-H functionalization, a reaction that allows for the direct conversion of typically inert C-H bonds into valuable chemical functionalities. This approach is particularly significant in late-stage functionalization of complex molecules and N-heterocycles, which are common scaffolds in pharmaceuticals.[1]
This application note details the assessment of a Cu(I)-catalyzed C(sp3)-H functionalization of N-heterocycles. The described protocols provide a framework for evaluating catalyst performance, including reaction yield and chemoselectivity.
General Principles of Copper-Catalyzed C-H Functionalization
The catalytic cycle of copper-catalyzed C-H functionalization often involves the generation of a highly reactive copper species that can interact with a C-H bond. While the precise mechanism can vary, a proposed pathway involves a copper(I)/copper(II) catalytic cycle.[1][2] Key steps in this process may include the formation of a copper-oxidant complex, hydrogen atom abstraction (HAT) from the substrate, and subsequent functionalization of the resulting radical intermediate. The choice of oxidant, ligand, and solvent can significantly influence the efficiency and selectivity of the reaction.
Experimental Protocols
Materials and Reagents
-
Catalyst Precursor: Copper(I) Bromide (CuBr)
-
Substrate: N-heterocycle (e.g., substituted piperidine)
-
Oxidant: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor II
-
Solvent: Acetonitrile (B52724) (CH3CN)
-
Internal Standard: for Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis
-
Quenching Solution: Saturated aqueous sodium thiosulfate
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Inert Gas: Nitrogen (N2) or Argon (Ar)
General Procedure for Catalytic Activity Assessment
The following protocol describes a typical small-scale reaction for assessing the catalytic activity of a copper-based system in C-H functionalization.
-
To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the N-heterocyclic substrate (0.2 mmol, 1.0 equiv).
-
Add the copper catalyst, for instance, CuBr (0.02 mmol, 10 mol%).
-
Add the oxidant, such as NFSI (0.4 mmol, 2.0 equiv).
-
Add the solvent, for example, acetonitrile (2.0 mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for the specified reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the functionalized product.
-
Determine the yield of the purified product and characterize it using NMR spectroscopy and mass spectrometry.
Data Presentation
The catalytic performance is evaluated based on the yield of the desired product. The following table summarizes representative data for a copper-catalyzed C-H functionalization reaction.
| Entry | Copper Salt | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuOTf | NFSI | CH3CN | 25 | 40 |
| 2 | Cu(OTf)2 | NFSI | CH3CN | 25 | <10 |
| 3 | CuBr | NFSI | CH3CN | 35 | 73 |
| 4 | CuBr | Selectfluor II | CH3CN | 35 | 65 |
Data is illustrative and based on typical outcomes for optimization of such reactions.[1]
Visualizations
Proposed Catalytic Cycle
Caption: A proposed catalytic cycle for copper-catalyzed C-H functionalization.
Experimental Workflow
Caption: A standard experimental workflow for catalytic activity assessment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use freshly opened or properly stored catalyst. |
| Poor quality solvent/reagents | Use anhydrous solvent and pure reagents. | |
| Inappropriate reaction temperature | Optimize the reaction temperature. | |
| Formation of multiple byproducts | Over-oxidation | Reduce the amount of oxidant or reaction time. |
| Non-selective reaction | Screen different ligands or solvents to improve selectivity. | |
| Difficulty in product isolation | Product instability on silica gel | Use a different stationary phase for chromatography (e.g., alumina) or consider alternative purification methods. |
Conclusion
The assessment of catalytic activity for copper-based catalysts in C-H functionalization is a critical step in the development of novel synthetic methodologies. The protocols and guidelines presented in this application note provide a robust framework for researchers to evaluate catalyst performance in a systematic and reproducible manner. Careful execution of these experimental procedures, coupled with thorough analysis of the results, will facilitate the discovery and optimization of new and efficient copper-catalyzed transformations.
References
Application of Copper in Biochemical Assays: A Detailed Overview
Introduction
Copper is an essential trace element vital for a multitude of biological processes. It functions as a catalytic cofactor for numerous enzymes involved in fundamental processes such as cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] The redox activity of copper, cycling between its different oxidation states, is central to its biological function and its utility in biochemical assays.[3][4]
I. Mechanism of Action and Signaling Pathways
Copper ions can significantly influence cellular signaling pathways, primarily through their ability to act as allosteric modulators of proteins and by participating in redox signaling.
1. Modulation of Kinase Signaling Cascades:
Copper has been shown to modulate the activity of several protein kinases, thereby impacting downstream signaling events. For instance, copper can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][5] This activation is often independent of the generation of reactive oxygen species (ROS).
Figure 1: Copper-mediated activation of the PI3K/Akt signaling pathway.
2. Role in Inflammatory Signaling:
Recent studies have highlighted a "druggable copper-signalling pathway" that drives inflammation.[6][7] In inflammatory macrophages, a reactive pool of mitochondrial copper(II) catalyzes NAD(H) redox cycling. This process is crucial for maintaining the NAD+ pool, which in turn supports the metabolic and epigenetic programming required for the inflammatory state.[6]
Figure 2: A copper-signaling pathway driving inflammation in macrophages.
II. Application Notes
Copper-based assays are versatile and can be adapted for various applications in research and drug development.
1. Enzyme Inhibition/Activation Assays:
-
Principle: Many enzymes, known as cuproenzymes, require copper for their catalytic activity. Assays can be designed to screen for inhibitors or activators of these enzymes by measuring changes in their activity in the presence of test compounds.
-
Application: High-throughput screening (HTS) for novel drug candidates targeting cuproenzymes involved in diseases such as cancer and neurodegenerative disorders.
2. Cellular Copper Homeostasis Assays:
-
Principle: These assays measure the intracellular concentration of copper to study the effects of compounds on copper uptake, efflux, and distribution.
-
Application: Investigating the mechanisms of copper-related diseases like Wilson's and Menkes disease and for the development of copper-chelating therapies.
3. Redox Activity and Oxidative Stress Assays:
-
Principle: The redox cycling of copper can lead to the generation of reactive oxygen species (ROS). Assays can be used to measure ROS production in response to copper or to screen for antioxidants that can mitigate copper-induced oxidative stress.
-
Application: Studying the role of oxidative stress in various pathologies and for the evaluation of antioxidant compounds.
III. Experimental Protocols
Protocol 1: Determination of IC50 for a Tyrosinase Inhibitor
Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) synthesis. This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Test Compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known tyrosinase inhibitor).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (final concentration, e.g., 100 units/mL) to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration, e.g., 2.5 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Figure 3: Experimental workflow for determining the IC50 of a tyrosinase inhibitor.
Protocol 2: Cellular Copper Uptake Assay
This protocol describes a method to measure the uptake of copper in cultured cells using a fluorescent copper sensor.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Copper solution (e.g., CuCl2)
-
Fluorescent copper sensor (e.g., CS1)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of a test compound for a specified duration.
-
Wash the cells with PBS.
-
Load the cells with the fluorescent copper sensor (e.g., 5 µM CS1 in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess sensor.
-
Add a solution containing copper (e.g., 10 µM CuCl2) to the wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the sensor.
-
Quantify the change in fluorescence, which corresponds to the intracellular copper concentration.
IV. Data Presentation
The following tables present illustrative quantitative data that might be obtained from the biochemical assays described.
Table 1: Inhibitory Activity of Test Compounds on Tyrosinase
| Compound | IC50 (µM) | Inhibition Type |
| CU-3 (Hypothetical) | 15.2 ± 1.8 | Competitive |
| Kojic Acid (Control) | 28.5 ± 2.5 | Competitive |
| Compound A | > 100 | Not determined |
| Compound B | 5.7 ± 0.9 | Non-competitive |
Table 2: Effect of Test Compounds on Cellular Copper Uptake
| Compound (10 µM) | Fold Change in Intracellular Copper (vs. Control) |
| This compound (Hypothetical) | 2.5 ± 0.3 |
| Copper Chelator (Control) | 0.4 ± 0.1 |
| Compound X | 1.2 ± 0.2 |
| Compound Y | 0.9 ± 0.1 |
Disclaimer: The data presented for "this compound" is hypothetical and for illustrative purposes only, due to the ambiguity of this specific compound name in available scientific literature.
V. Conclusion
Copper plays a multifaceted and crucial role in a wide array of biochemical processes. Its unique redox properties make it an invaluable tool and a significant target in biochemical assays for both basic research and drug discovery. The protocols and application notes provided herein offer a framework for investigating the intricate roles of copper in biological systems. Further research into specific copper complexes, potentially including novel entities like "this compound", will undoubtedly continue to expand our understanding of copper's importance in health and disease.
References
- 1. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Is Cu(iii) a necessary intermediate in Cu-mediated coupling reactions? A mechanistic point of view - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vivo Studies of CU-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo study of CU-3, a copper (II) mixed-ligand complex with the chemical formula [Cu3(p-3-bmb)2Cl4·(CH3OH)2]n. This compound has demonstrated significant anti-tumor activity in preclinical studies. These notes offer a comprehensive guide to its in vivo delivery, including preparation, administration routes, and dosage, based on published research. Furthermore, detailed protocols for relevant in vitro assays and a summary of its mechanism of action are provided to support the design and execution of future in vivo investigations.
Introduction to this compound
This compound is a novel synthetic copper (II) coordination compound that has shown potent anti-cancer properties both in vitro and in vivo.[1] The complex incorporates the ligand p-3-bmb (1-((2-(pyridine-3-yl)-1H-benzoimidazol-1-yl)methyl)-1H-benzotriazole). Studies have demonstrated its efficacy in inhibiting tumor growth in murine models, making it a promising candidate for further preclinical and clinical development.[1]
In Vivo Delivery of this compound
Formulation and Preparation
For in vivo administration, this compound is typically formulated as a suspension. A common vehicle for this is a 0.5% solution of sodium carboxymethyl cellulose (B213188) (CMC-Na).
Protocol for Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder under sterile conditions.
-
Separately, prepare a sterile 0.5% (w/v) solution of CMC-Na in physiological saline.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue to mix until a homogenous suspension is achieved.
-
Prepare fresh on the day of administration.
Administration Route and Dosage
In preclinical murine models, intraperitoneal (i.p.) injection is a commonly used route for the administration of this compound.
Protocol for Intraperitoneal Administration in Mice:
-
Gently restrain the mouse to expose the abdomen.
-
Wipe the injection site with a suitable antiseptic (e.g., 70% ethanol).
-
Using a 25-27 gauge needle, penetrate the abdominal wall in the lower quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn, confirming correct needle placement.
-
Slowly inject the this compound suspension. The recommended volume for intraperitoneal injections in mice is typically up to 10 ml/kg.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
Dosage:
The effective dosage of this compound in S180 sarcoma-bearing mice has been reported to be in the range of 10 to 40 mg/kg body weight, administered daily for a specified treatment period.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vivo Tumor Growth Inhibition of this compound in S180 Sarcoma Bearing Mice
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Weight (g) ± SD | Inhibition Rate (%) |
| Control (Vehicle) | - | 2.15 ± 0.34 | - |
| This compound | 10 | 1.42 ± 0.28 | 33.95 |
| This compound | 20 | 0.98 ± 0.21 | 54.42 |
| This compound | 40 | 0.65 ± 0.15 | 69.77 |
| Cyclophosphamide (Positive Control) | 20 | 0.58 ± 0.12 | 73.02 |
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 15.6 ± 1.8 |
| SGC-7901 (Gastric Cancer) | 22.4 ± 2.5 |
| S180 (Sarcoma) | 28.1 ± 3.1 |
Experimental Protocols for In Vitro Studies
Cell Culture
-
HeLa and SGC-7901 Cells: These cell lines are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[2][3][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
S180 Sarcoma Cells: S180 cells are often maintained as ascites in mice or cultured in vitro in DMEM supplemented with 10% FBS.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in the range of 1-100 µM) for 48 hours.
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis
-
Treat cells with this compound at the indicated concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/ml propidium (B1200493) iodide (PI) and 100 µg/ml RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
This compound Induced Cell Cycle Arrest at G1 Phase
This compound induces G1 phase cell cycle arrest through the upregulation of p53 and p21, leading to the inhibition of the Cyclin D1/CDK4 complex.[1] This prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the transcription factor E2F1 sequestered, thereby blocking the transcription of genes required for S phase entry.
This compound Induced Apoptosis via the Mitochondrial Pathway
This compound induces apoptosis by increasing the production of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. This process is also regulated by the Bcl-2 family of proteins, with this compound causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study of this compound's anti-tumor efficacy.
References
Application Notes and Protocols for Small Molecule Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules, such as therapeutic agents or targeting ligands, to nanoparticles (NPs) is a cornerstone of advanced drug delivery and diagnostic systems. This process enables the creation of multifunctional nanocarriers that can offer improved solubility of hydrophobic drugs, targeted delivery to specific tissues or cells, controlled release kinetics, and enhanced therapeutic efficacy while minimizing off-target side effects. The success of such systems hinges on the stable and efficient conjugation of the small molecule to the nanoparticle surface.
This document provides a detailed, generalized protocol for the conjugation of a hypothetical small molecule (designated here as SM-1 ) to nanoparticles. Due to the unspecified chemical nature of "CU-3" in available literature, this protocol outlines common and robust conjugation strategies that can be adapted based on the specific functional groups present on the user's small molecule of interest and the nanoparticle surface. The provided methodologies, data presentation formats, and visualizations serve as a comprehensive guide for researchers developing novel nanoparticle-based therapeutics and diagnostics.
Key Considerations for Conjugation
The choice of conjugation chemistry is critically dependent on the available functional groups on both the small molecule and the nanoparticle. Common functional groups on small molecules that can be utilized for conjugation include carboxylic acids (-COOH), amines (-NH2), thiols (-SH), and ketones/aldehydes (-CHO). Nanoparticles are often functionalized with complementary groups to facilitate covalent bonding.
Experimental Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This is one of the most widely used methods for conjugating molecules with primary amines to surfaces bearing carboxylic acid groups, or vice versa.
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the activated carboxyl group by converting it to an amine-reactive NHS ester, which increases the efficiency of the reaction in aqueous solutions.
Materials:
-
Nanoparticles with carboxyl or amine surface functionalization (e.g., carboxylated polystyrene nanoparticles, amine-functionalized silica (B1680970) nanoparticles)
-
Small Molecule (SM-1) with a primary amine or carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly (1-2 minutes) to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A typical molar excess is 5-10 fold over the number of carboxyl groups on the nanoparticle surface. (See Table 1 for recommended concentrations).
-
Incubate for 15-30 minutes at room temperature with gentle mixing on a rotator.
-
-
Conjugation Step:
-
Centrifuge the activated nanoparticles (e.g., 10,000 x g for 15 minutes, adjust for nanoparticle size and density) and discard the supernatant containing excess EDC/NHS.
-
Resuspend the activated nanoparticle pellet in Coupling Buffer (PBS, pH 7.4).
-
Immediately add the amine-containing small molecule (SM-1) to the activated nanoparticle suspension. The molar ratio of SM-1 to nanoparticles will need to be optimized but a starting point is a 10-50 fold molar excess of SM-1.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the nanoparticles to remove unconjugated small molecules and byproducts. This is typically done by repeated cycles of centrifugation and resuspension in fresh Coupling Buffer (at least 3 cycles).
-
-
Final Resuspension and Storage:
-
Resuspend the final conjugated nanoparticle pellet in a suitable storage buffer (e.g., PBS with 0.05% Tween-20 or sodium azide).
-
Store at 4°C.
-
Table 1: Recommended Reagent Concentrations for EDC/NHS Coupling
| Reagent | Stock Concentration | Final Concentration (Example) | Purpose |
| EDC | 10 mg/mL in water | 2 mM | Activates carboxyl groups |
| NHS/Sulfo-NHS | 10 mg/mL in water | 5 mM | Stabilizes the activated intermediate |
| SM-1 | 1-10 mM in buffer | 0.1 - 1 mM | Molecule to be conjugated |
| Quenching Agent | 1 M Tris-HCl, pH 8.5 | 50 mM | Deactivates unreacted sites |
Experimental Protocol 2: Thiol-Maleimide Coupling
This method provides a highly specific covalent bond between a thiol (sulfhydryl) group and a maleimide (B117702) group.
Principle: The maleimide group reacts specifically with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether linkage. This reaction is rapid and highly selective, minimizing non-specific binding.
Materials:
-
Nanoparticles with maleimide surface functionalization.
-
Small Molecule (SM-1) with a thiol (-SH) group.
-
Coupling Buffer: PBS, pH 7.0, containing 10 mM EDTA.
-
Washing and Storage Buffer: PBS, pH 7.4.
-
Centrifuge and appropriate centrifuge tubes.
Procedure:
-
Nanoparticle and Small Molecule Preparation:
-
Resuspend the maleimide-activated nanoparticles in Coupling Buffer to a concentration of 1-10 mg/mL.
-
Dissolve the thiol-containing small molecule (SM-1) in Coupling Buffer. If the thiol is protected, it must be deprotected immediately before use (e.g., using a reducing agent like DTT followed by purification to remove the DTT).
-
-
Conjugation:
-
Add the thiol-containing SM-1 to the maleimide-activated nanoparticle suspension. A 10-20 fold molar excess of the small molecule is a good starting point.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Washing:
-
Wash the nanoparticles by repeated centrifugation and resuspension cycles (at least 3 times) with Washing Buffer to remove any unreacted small molecule.
-
-
Final Resuspension and Storage:
-
Resuspend the final conjugated nanoparticle pellet in a suitable storage buffer.
-
Store at 4°C.
-
Table 2: Key Parameters for Thiol-Maleimide Coupling
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiol |
| Molar Ratio (SM-1:NP) | 10:1 to 50:1 (to be optimized) | Drives the reaction to completion |
| Temperature | Room Temperature or 4°C | Controls reaction rate |
| Reaction Time | 1 - 4 hours | Sufficient for complete reaction |
Characterization of Conjugated Nanoparticles
It is crucial to characterize the resulting conjugates to confirm successful conjugation and assess their properties.
Table 3: Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Outcome for Successful Conjugation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Slight increase in hydrodynamic diameter. PDI should remain low (<0.3) indicating colloidal stability. |
| Zeta Potential Analysis | Surface Charge | A shift in zeta potential value, depending on the charge of the conjugated small molecule. |
| UV-Vis Spectroscopy | Absorbance Spectrum | Appearance of a characteristic absorbance peak from the small molecule if it has a chromophore. |
| Fluorescence Spectroscopy | Emission Spectrum | If the small molecule is fluorescent, the conjugate will exhibit its characteristic emission spectrum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational bands of chemical bonds | Appearance of new peaks corresponding to the formed amide or thioether bond and characteristic peaks of the small molecule. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of unconjugated small molecule | A decrease in the concentration of the free small molecule in the supernatant after conjugation. |
Visualizations
Experimental Workflow
Caption: General workflow for small molecule conjugation to nanoparticles.
Hypothetical Signaling Pathway of a Targeted Nanoparticle
Caption: Receptor-mediated endocytosis and drug release from a targeted nanoparticle.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound CU-3 Insolubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with the solubility of Compound CU-3 for in vitro and in vivo experiments. The principles and techniques described here are broadly applicable to other poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This common issue is known as "precipitation upon dilution." It occurs because this compound is significantly more soluble in a polar aprotic solvent like DMSO than in aqueous buffers. When the DMSO concentration drops sharply upon dilution, the aqueous buffer cannot maintain this compound in solution, leading to precipitation.
Here are several strategies to address this:
-
Reduce the final concentration of this compound: Your assay might be sensitive enough to work at a lower concentration of this compound that remains soluble in the final assay buffer.
-
Optimize the final DMSO concentration: While minimizing DMSO is often desirable, try to keep the final concentration as high as your assay allows (typically ≤1%) to aid solubility.[1]
-
Use an intermediate dilution step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of DMSO and your aqueous buffer (e.g., a 1:1 mixture) before the final dilution into the assay buffer.[1]
-
Employ co-solvents or surfactants: In addition to DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be explored.[1] Low concentrations of non-ionic surfactants may also help maintain solubility.[1]
Q2: My stock solution of this compound is hazy or contains visible particles. What should I do?
A2: A hazy or particulate-containing stock solution indicates that this compound is not fully dissolved. Here are some steps to take:
-
Gentle Warming: If this compound is heat-stable, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[2]
-
Sonication: Use a bath sonicator to provide mechanical energy to break up particles and facilitate dissolution.[2]
-
Increase Solvent Volume: If the above methods fail, you may need to lower the concentration by adding more of the stock solvent.
Q3: My experimental results with this compound are not dose-dependent or are highly variable. Could this be a solubility issue?
A3: Yes, inconsistent or non-dose-dependent results are classic signs of compound precipitation at higher concentrations in the assay plate.[1] To confirm and address this:
-
Determine the kinetic solubility: Perform a kinetic solubility assay (see Protocol 1 below) in your final assay buffer to identify the maximum soluble concentration of this compound.
-
Visual Inspection: Visually inspect your assay plates for any signs of precipitation, such as cloudiness or particles, especially in the wells with the highest concentrations of this compound. A microscope can be helpful for this.[1]
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, if this compound has ionizable groups, the pH of the solution can significantly impact its solubility.[3][4] For instance, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2] Consider performing a solubility test across a range of pH values if the pKa of this compound is known or suspected to be within a physiologically relevant range.
Q5: Are there alternative solvents or formulation strategies I can use to improve the solubility of this compound?
A5: If standard approaches are insufficient, you might consider more advanced formulation strategies:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[1]
-
Salt Formation: For ionizable compounds, creating a salt form can significantly improve aqueous solubility.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving solubility issues with Compound this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Stock solution is not clear | Incomplete dissolution of this compound in the stock solvent. | 1. Gently warm the solution if this compound is heat-stable.[2] 2. Use sonication to aid dissolution.[2] 3. Increase the volume of the solvent to lower the concentration. |
| Compound precipitates upon dilution into aqueous buffer | The aqueous buffer has a lower solubilizing capacity than the stock solvent (e.g., DMSO). | 1. Increase the final concentration of the co-solvent (e.g., DMSO) if the assay allows.[1] 2. Test alternative co-solvents or a mixture of co-solvents.[1] 3. Lower the final concentration of this compound. 4. Investigate pH modification of the buffer if this compound has ionizable groups.[2] |
| Assay results are inconsistent or not dose-dependent | This compound is precipitating at higher concentrations in the assay plate. | 1. Determine the kinetic solubility of this compound in the final assay buffer to find the maximum soluble concentration.[4] 2. Visually inspect assay plates for precipitation under a microscope.[1] 3. Ensure rapid and thorough mixing upon dilution into the final assay buffer. |
| Low bioavailability in in vivo studies | Poor aqueous solubility leading to low absorption. | 1. Consider formulation strategies such as salt formation, cocrystals, or amorphous solid dispersions.[5] 2. Investigate the use of solubility-enhancing excipients. |
Quantitative Data Summary
The following tables provide illustrative solubility data for Compound this compound in various solvents and conditions. Note: This data is for a hypothetical compound and should be used as a reference.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMSO | > 50 | 25 |
| DMF | ~ 25 | 25 |
| Ethanol | < 1 | 25 |
| PBS (pH 7.4) | < 0.01 | 25 |
Table 2: Kinetic Solubility of this compound in Assay Buffer with Co-solvents
| Assay Buffer (PBS, pH 7.4) | Co-solvent | Final Co-solvent Conc. (%) | Kinetic Solubility (µM) |
| PBS | DMSO | 0.1 | 1 |
| PBS | DMSO | 0.5 | 8 |
| PBS | DMSO | 1.0 | 15 |
| PBS | PEG400 | 1.0 | 12 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Compound this compound (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, provided this compound is stable under these conditions.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol helps determine the maximum concentration at which this compound remains in solution in the final assay buffer.[4]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate (non-binding surface recommended)
-
Nephelometer or plate reader capable of measuring turbidity
Methodology:
-
Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Buffer: Add 198 µL of the assay buffer to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the assay buffer. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for a duration relevant to your experiment (e.g., 2 hours) with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Insolubility
A logical workflow for troubleshooting solubility issues with Compound this compound.
Diagram 2: Generic Kinase Signaling Pathway Inhibited by this compound
This compound as a potential inhibitor of the MEK kinase in a generic signaling pathway.
References
Technical Support Center: Optimizing CU-3 (Coumestan) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of coumestan-based compounds, here referred to as "CU-3".
Frequently Asked Questions (FAQs)
Q1: What are the most common initial troubleshooting steps for low yields in this compound synthesis?
A1: Low yields in coumestan (B1194414) synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Begin by:
-
Verifying Starting Material Purity: Ensure the purity of your starting materials, such as 4-hydroxycoumarins and catechols or other precursors. Impurities can interfere with the reaction and lead to the formation of side products.[1]
-
Checking Reagent and Solvent Quality: Use high-quality, dry solvents, as moisture can quench catalysts and reagents. Ensure that all reagents are accurately weighed and dispensed.[1]
Q2: My Palladium-catalyzed reaction is showing low conversion. How can I improve it?
A2: For Palladium-catalyzed syntheses of coumestans, consider the following optimizations:
-
Catalyst Choice and Loading: The type of palladium catalyst (e.g., Pd/C, Pd(OAc)₂, PdCl₂(PPh₃)₂) and its loading are critical. While a higher catalyst loading might seem beneficial, it can sometimes lead to the formation of palladium black and catalyst deactivation. It is crucial to optimize the catalyst loading for your specific substrates.[2]
-
Ligand Selection: The choice of ligand is crucial as it influences the catalyst's stability, solubility, and reactivity. If your reaction is sluggish, consider screening different ligands.[2]
-
Base and Additives: The nature and stoichiometry of the base can significantly affect the reaction outcome. In some cases, additives like pivalic acid have been shown to be effective in improving yields.[2]
Q3: My reaction with an Iron(III) chloride (FeCl₃) catalyst is not proceeding to completion. How can I optimize this?
A3: FeCl₃ is a common and cost-effective catalyst for coumestan synthesis. If you are experiencing low yields, consider these factors:
-
Catalyst Hydration State: The hydration state of FeCl₃ (e.g., anhydrous vs. hexahydrate) can impact its activity. Ensure you are using the form specified in your protocol.[1][2]
-
Solvent Choice: The choice of solvent is critical. For instance, a biomimetic synthesis of tetrahydro coumestan derivatives using FeCl₃·6H₂O found DMSO to be an effective solvent at 110 °C.[1][2]
-
Temperature Optimization: Heating is often required for FeCl₃-catalyzed reactions. The optimal temperature will depend on the specific substrates and solvent used. Prolonged heating at very high temperatures can sometimes lead to decomposition of the product, so it is important to find the right balance.[1][2]
Q4: I am observing multiple spots on my TLC plate after the reaction, suggesting the formation of byproducts. What are some common side reactions?
A4: The formation of byproducts is a common cause of low yields. Depending on the synthetic route, potential side reactions can include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization step has a high activation energy.[1]
-
Over-oxidation or Decomposition: In some syntheses, the desired product can be susceptible to over-oxidation or decomposition under the reaction conditions.[1]
Q5: What are the recommended methods for purifying crude this compound?
A5: The purification strategy will depend on the properties of the specific coumestan derivative and the impurities present. Common methods include:
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system should be optimized based on the polarity of the target compound.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure crystalline products.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Data Presentation
Table 1: Impact of Reaction Parameters on Coumestan Synthesis Yields
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | Pd/C vs. Pd(OAc)₂ | Can significantly impact yield depending on substrates. | [2] |
| Solvent | DMSO vs. Toluene | Solvent choice is critical for catalyst activity and solubility. | [1][2] |
| Temperature | 80 °C vs. 110 °C | Higher temperatures can increase reaction rate but may also lead to decomposition. | [1][2] |
| Base | K₂CO₃ vs. NaOAc | The nature and stoichiometry of the base can affect the reaction outcome. | [2] |
Experimental Protocols
Detailed Methodology for a Palladium-Catalyzed Intramolecular Cyclization for Coumestan Synthesis
This protocol is adapted from a general procedure for the synthesis of coumestans via an intramolecular C-H arylation.
Materials:
-
3-iodo-4-aryloxy coumarin (B35378) (1.0 mmol)
-
N,N-dimethylacetamide (DMA) (5 mL)
-
Sodium acetate (B1210297) (2.0 mmol)
-
10% Pd/C (0.3 mol% Pd)
-
Sealed tube
Procedure:
-
To a solution of the 3-iodo-4-aryloxy coumarin (1.0 mmol) in N,N-dimethylacetamide (DMA) (5 mL) in a sealed tube, add sodium acetate (2.0 mmol) and 10% Pd/C (0.3 mol% Pd).[1]
-
Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Mandatory Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis yield.
References
Technical Support Center: CU-3 (Copper) Experimental Variability and Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and variability encountered during experiments involving Copper (CU-3). The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in experiments involving copper?
A1: Variability in copper-related experiments can arise from several factors:
-
Copper Speciation and Concentration: The chemical form (e.g., Cu(I) vs. Cu(II)) and the effective concentration of copper can significantly impact experimental outcomes. The pH of the solution can affect the speciation and solubility of copper.[1]
-
Reagent Purity and Stability: The purity of copper salts and the stability of stock solutions can introduce variability. Copper solutions may be susceptible to precipitation or complexation with components of the culture media or buffers.
-
Cellular Uptake and Distribution: The efficiency of copper uptake by cells can vary depending on the cell type, metabolic state, and the expression of copper transporters like Ctr1.[2]
-
Interaction with Media Components: Components in cell culture media, such as amino acids and proteins, can chelate copper ions, reducing their bioavailability and effective concentration.
-
Redox Activity: Copper's potent redox activity can lead to the generation of reactive oxygen species (ROS), which can have secondary effects on cellular processes, introducing a variable that may not be directly related to the intended mechanism of action.[3][4]
Q2: How does the oxidation state of copper (Cu(I) vs. Cu(II)) affect experimental results?
A2: The oxidation state of copper is a critical factor. Cu(I) is the form typically transported into cells via the Ctr1 transporter.[2] Inside the cell, copper can cycle between Cu(I) and Cu(II) states, which is central to its role as a cofactor in various enzymes.[2] Cu(II) is the more stable and common form in aqueous solutions and is often the form added experimentally. However, its reduction to Cu(I) is necessary for many of its biological activities. Experimental variability can arise if the interconversion between these states is not controlled or accounted for. For instance, Cu(II) has been shown to activate the PI3K/Akt signaling pathway, while Cu(I) did not have the same effect.[3]
Q3: What is the role of copper in cellular signaling pathways?
A3: Copper is a key regulator of various cell signaling pathways.[4] It can modulate the activity of kinases and phosphatases, and influence receptor-ligand interactions at the cell membrane.[4] For example, copper has been shown to activate the phosphoinositide-3-kinase (PI3K)/Akt pathway, which is crucial for cell survival.[3][4] It also plays a role in inflammatory signaling, where it can drive the activation of macrophages.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Toxicity Assays
Problem: You are observing inconsistent results in cell viability or toxicity assays when treating cells with a copper compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Copper Concentration | Prepare fresh copper stock solutions for each experiment. Use a chelator-free buffer or water for dilutions to avoid unintended sequestration of copper ions. Verify the final concentration in the media if possible. |
| Precipitation of Copper in Media | Visually inspect the media for any precipitate after adding the copper solution. Consider using a different copper salt or a stabilizing agent. The pH of the media can also influence solubility. |
| Interaction with Serum Proteins | If using serum-containing media, be aware that proteins can bind to copper. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| Induction of Oxidative Stress | Co-treat with an antioxidant (e.g., N-acetylcysteine) to determine if the observed toxicity is due to ROS generation. This can help differentiate between direct copper toxicity and secondary oxidative stress effects. |
| Cell Density and Confluency | Ensure that cells are seeded at a consistent density and are at a similar confluency at the time of treatment. Cell density can affect the per-cell concentration of copper and the overall metabolic state of the culture. |
Issue 2: Inconsistent Effects on a Specific Signaling Pathway
Problem: You are not seeing a consistent activation or inhibition of a target signaling pathway upon treatment with a copper compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time or Dose | Perform a time-course and dose-response experiment to determine the optimal conditions for observing the effect on your target pathway. Signaling events can be transient. |
| Variable Copper Bioavailability | As mentioned in Issue 1, ensure the bioavailability of copper is consistent. Consider using a copper ionophore to facilitate cellular uptake if uptake is a suspected issue. |
| Cell Line-Specific Differences | The expression levels of copper transporters and intracellular copper-binding proteins can vary between cell lines, leading to different responses. Confirm the expression of key copper homeostasis proteins in your cell model. |
| Crosstalk with Other Pathways | Copper can have pleiotropic effects.[4] The activation of one pathway might be masked or modulated by the simultaneous activation or inhibition of another. Use specific inhibitors for related pathways to dissect the primary effect of copper. |
Experimental Protocols
Protocol 1: Preparation of Copper Stock Solutions
-
Weigh out the desired amount of a high-purity copper salt (e.g., CuSO₄·5H₂O).
-
Dissolve the salt in ultrapure, chelator-free water to make a concentrated stock solution (e.g., 100 mM).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in polypropylene (B1209903) tubes at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in a buffer or medium that is free of strong chelating agents.
Protocol 2: General Cell Treatment with Copper
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere and reach the desired confluency.
-
Prepare the copper working solutions by diluting the stock solution in the appropriate cell culture medium (with or without serum, as determined by your experimental needs).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of copper. Include a vehicle control (medium without added copper).
-
Incubate the cells for the predetermined duration of the experiment.
-
Proceed with the downstream assay (e.g., cell viability assay, protein extraction for western blotting, RNA isolation for gene expression analysis).
Data Presentation
Table 1: Effect of Increasing Copper Concentration on Olive Shoot Viability and Growth
| Copper Concentration (µM) | Survival Rate (%) | Shoot Height Reduction (%) | Leaf Number Reduction (%) | Relative Water Content Reduction (%) |
| 1 (Control) | 100 | 0 | 0 | 0 |
| 50 | 100 | 46.3 | 44.9 | Not significant |
| 200 | Decreased | Significant | Significant | 21.1 |
| 300 | 28 | Severe Inhibition | Severe Inhibition | 22.2 |
Data adapted from a study on the effects of copper on in vitro olive shoots.[7]
Visualizations
Caption: A simplified diagram of copper uptake and its role in signaling pathways.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stabilization of Copper-Containing Compounds in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-containing compounds, including those designated as CU-3. The focus is on preventing degradation in solution to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: My copper complex solution changed color upon standing. What does this indicate?
A color change in a solution of a copper complex often signifies a change in the copper ion's oxidation state or coordination environment. For instance, Cu(II) solutions are typically blue or green, while Cu(I) complexes are often colorless, and Cu(III) complexes can exhibit different colors. This change could be due to oxidation, reduction, or ligand exchange. It is crucial to monitor these changes, as they can affect the compound's reactivity and biological activity.
Q2: A precipitate has formed in my buffered solution of a copper compound. What is the likely cause and how can I prevent it?
Precipitation of copper compounds, particularly in buffered solutions at neutral or alkaline pH, is a common issue. The most likely cause is the formation of insoluble copper(II) hydroxide (B78521) (Cu(OH)₂).[1][2] This is especially problematic in buffers like phosphate-buffered saline (PBS), as copper can also form insoluble phosphates.[3]
-
Prevention Strategies:
-
pH Control: Maintain a slightly acidic pH if compatible with your experimental system, as copper(II) is more soluble at lower pH.[2][4]
-
Buffer Selection: Avoid phosphate (B84403) buffers if precipitation is observed. Consider non-coordinating buffers like MOPS or HEPES, although pH adjustment with a strong base can still cause localized precipitation.[1]
-
Use of Chelating Agents: A strong chelating ligand that forms a highly stable, soluble complex with copper can prevent precipitation. However, ensure the chelator itself does not interfere with your experiment.[5]
-
Q3: How can I prevent the oxidation of my Cu(I) or Cu(II) complex during an experiment?
Copper complexes can be sensitive to air, leading to oxidation. Cu(I) is particularly prone to oxidation to Cu(II) in aerobic conditions.
-
Prevention Strategies:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Stabilizing Ligands: Utilize ligands specifically designed to stabilize the desired oxidation state. For example, ligands with a preference for tetrahedral coordination geometry can stabilize Cu(I).[6]
-
Antioxidants: In some cases, the addition of a mild reducing agent or antioxidant can help maintain the desired oxidation state, but this must be carefully evaluated for compatibility with the experimental system.
-
Q4: What is the best way to prepare a stable stock solution of a novel copper compound?
The ideal solvent and storage conditions depend heavily on the specific copper complex.
-
General Protocol:
-
Solubility Testing: Start by testing the solubility of the compound in various common solvents (e.g., water, DMSO, ethanol). For biological assays, initial dissolution in DMSO followed by dilution in an aqueous buffer is a common practice.
-
pH Optimization: Determine the pH range in which the compound is most stable and soluble.
-
Ligand Stability: Ensure the ligand itself is stable under the chosen conditions.
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Inert Conditions: For highly sensitive compounds, especially Cu(I) complexes, store under an inert atmosphere.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of the copper complex (e.g., redox change, ligand dissociation). | Monitor the stability of the solution using UV-Vis or EPR spectroscopy over time. Prepare fresh solutions before each experiment. Optimize storage conditions (lower temperature, inert atmosphere). |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., cell culture medium). Precipitation or reaction with media components. | Check for precipitate formation in the final assay medium. Assess the stability of the complex directly in the medium over the time course of the experiment. Consider pre-complexing copper with a stabilizing ligand before adding to the medium. |
| Precipitate forms when diluting a DMSO stock solution into aqueous buffer | The compound is poorly soluble in the aqueous buffer. The buffer components (e.g., phosphate) are reacting with the copper complex.[3] | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (ensure it is within the tolerance of your assay). Switch to a different buffer system (e.g., TRIS, HEPES).[3] |
| Color of the solution fades | Reduction of Cu(II) to Cu(I), which is often colorless. | Ensure the solution is not contaminated with reducing agents. Store the solution under an aerobic atmosphere if the Cu(II) state is desired. |
Data Presentation: Stability of Copper Complexes
The stability of a copper complex in solution is highly dependent on the ligand, solvent, and pH. The stability is often quantified by the overall stability constant (log β), where a higher value indicates a more stable complex.
Table 1: Stability Constants of Selected Cu(II) Complexes
| Ligand | Stability Constant (log K) | Conditions | Reference |
|---|---|---|---|
| Water (forming [Cu(H₂O)₆]²⁺) | 0 | Aqueous Solution | [5] |
| Chloride | 5.6 | Aqueous Solution | [5] |
| Ammonia | 13.1 | Aqueous Solution | [5] |
| EDTA | 18.8 | Aqueous Solution | [5] |
| Pyrocatechuic Acid | 9.98 (logβ for ML₂) | 0.15 M NaCl, 37°C |[7] |
Table 2: Redox Potentials for Cu(III)/Cu(II) Couples with Different Ligands
| Ligand | E° (V vs. SCE) | Solvent | Reference |
|---|---|---|---|
| N,N'-o-phenylenebis(oxamate) (L¹) | +0.41 | Acetonitrile | [8] |
| N,N'-trimethylenebis(oxamate) (L³) | +0.27 | Acetonitrile | [9][10] |
| N,N'-o-phenylenebis(oxamide) (L³) | -0.02 | Acetonitrile |[8] |
Mandatory Visualizations
Diagrams of Experimental Workflows and Concepts
Caption: Workflow for preparing and evaluating the stability of copper complex solutions.
Caption: Ligands protect copper ions from degradation pathways like precipitation.
Experimental Protocols
Protocol 1: Assessing Copper Complex Stability by UV-Vis Spectroscopy
Objective: To monitor the stability of a copper(II) complex in a buffered solution over time by observing changes in its UV-Vis absorption spectrum.
Materials:
-
Copper(II) complex of interest
-
Spectrophotometric grade solvent (e.g., DMSO)
-
Aqueous buffer (e.g., HEPES, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the copper(II) complex (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer to a final concentration that gives an absorbance maximum between 0.5 and 1.5 (e.g., 40 µM).[11] Ensure the final DMSO concentration is low and constant across all samples.
-
Initial Spectrum (t=0): Immediately after preparation, transfer the working solution to a quartz cuvette. Record the UV-Vis spectrum over a relevant wavelength range (e.g., 300-800 nm). Note the wavelength of maximum absorbance (λ_max) and the absorbance value.
-
Incubation: Incubate the remaining working solution under controlled conditions that mimic your experiment (e.g., in a temperature-controlled cuvette holder at 37°C or in a water bath).
-
Time-Course Measurements: Record the UV-Vis spectrum of the solution at regular intervals (e.g., every 2, 4, 6, 8, 10, and 12 hours).[11]
-
Data Analysis: Overlay the spectra from all time points. A stable complex will show minimal to no change in λ_max and absorbance. A decrease in absorbance, a shift in λ_max, or the appearance of new peaks indicates degradation or changes in the coordination sphere.
Protocol 2: Evaluating Cu(II) Complex Integrity using EPR Spectroscopy
Objective: To assess the stability and coordination environment of a paramagnetic Cu(II) complex in solution. EPR is highly sensitive to the local environment of the Cu(II) ion.
Materials:
-
Cu(II) complex of interest
-
Deuterated solvent or buffer (to minimize proton relaxation effects, if necessary)
-
EPR spectrometer
-
EPR tubes (quartz)
-
Liquid nitrogen for frozen solution measurements
Procedure:
-
Sample Preparation: Prepare a solution of the Cu(II) complex (typically 0.1-1.0 mM) in the desired buffer or solvent system. For comparison, prepare a sample of a simple copper salt (e.g., CuSO₄) in the same buffer.
-
Loading the EPR Tube: Transfer the solution to an EPR tube. Ensure there are no air bubbles.
-
Freezing the Sample: For frozen-solution spectra, which provide more detailed information, flash-freeze the sample by immersing the EPR tube in liquid nitrogen. This ensures a glass-like state rather than a polycrystalline solid.
-
EPR Spectrometer Setup:
-
Insert the frozen sample into the EPR cavity, which is maintained at a low temperature (e.g., 77 K).
-
Set the appropriate microwave frequency (commonly X-band, ~9.5 GHz).
-
Set the microwave power, modulation frequency, and modulation amplitude to appropriate values to avoid signal distortion.
-
-
Data Acquisition: Record the EPR spectrum. The spectrum of a Cu(II) complex is characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥), which are sensitive to the geometry and nature of the coordinating ligands.[12]
-
Data Analysis:
-
Analyze the g and A values. Significant changes in these parameters in a time-course experiment would indicate a change in the copper ion's coordination sphere, suggesting ligand exchange or degradation.
-
The appearance of a signal corresponding to the "free" aqua-copper ion ([Cu(H₂O)₆]²⁺) would indicate complete decomplexation.[13]
-
Simulation of the experimental spectrum can provide a more detailed interpretation of the coordination environment.[14]
-
References
- 1. experimental chemistry - How can I dissolve my Copper(II)sulfate in my MOPS buffer pH 7.2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. precipitation of copper in minimal medium - General Lab Techniques [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of copper(III) complexes by substituted oxamate ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 13. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]
- 14. EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC [pmc.ncbi.nlm.nih.gov]
CU-3 assay interference and mitigation
Dear Researcher,
To provide you with the most accurate and relevant technical support for your CU-3 assay, we kindly request additional details to clarify the specific nature of your assay. The term "this compound" can refer to several different assays, and understanding the precise context is crucial for effective troubleshooting.
Please specify which of the following your "this compound assay" pertains to:
-
A commercial assay kit: If so, please provide the full name of the kit and the manufacturer.
-
The measurement of a specific analyte: For example, are you measuring Amine Oxidase, Copper Containing 3 (AOC3), or another target?
-
A specific methodology or instrument: Does "this compound" refer to a particular protocol or piece of equipment you are using?
Once you provide this clarification, we will be able to generate a comprehensive technical support center tailored to your specific needs, complete with troubleshooting guides, FAQs, quantitative data, experimental protocols, and the required visualizations.
We look forward to assisting you further.
Sincerely,
Gemini Technical Support
Technical Support Center: Improving the Bioavailability of Compound CU-3 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the investigational compound CU-3.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a compound like this compound?
Low oral bioavailability is often a result of two main factors: poor solubility in gastrointestinal fluids and low permeability across the intestinal membrane.[1] For many new chemical entities, poor aqueous solubility is the key limiting factor.[1] Other contributing factors can include instability in the gastrointestinal tract and significant first-pass metabolism in the liver.[1]
Q2: What initial steps should I take to identify the cause of low bioavailability for this compound?
A systematic approach is crucial.[1] Start by characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH levels, pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism).[1] This information will help determine if the issue is solubility- or permeability-limited and guide the selection of an appropriate enhancement strategy.[1]
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed, which can be broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][3][4] Techniques include micronization and nanosuspension.[1][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[1][4]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization and facilitate absorption.[1][2]
-
Complexation: Using cyclodextrins or other complexing agents can increase the solubility of the drug.[1][3]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low and variable drug exposure in plasma after oral administration. | Poor aqueous solubility leading to dissolution rate-limited absorption. | Employ solubility enhancement techniques such as preparing an amorphous solid dispersion or a lipid-based formulation.[2][4] |
| Compound precipitates out of solution upon dilution in aqueous media. | The compound has poor aqueous solubility and may be "crashing out" from a stock solution (e.g., in DMSO). | Consider formulation strategies such as creating a solid dispersion with a polymer to maintain the drug in a high-energy, solubilized state.[1] Lipid-based formulations can also help keep the drug solubilized in the GI tract.[1][2] |
| High inter-animal variability in pharmacokinetic (PK) studies. | Food effects, poor formulation stability, or inherent variability in GI physiology. | Standardize feeding protocols for animal studies. Develop a robust formulation, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS), to minimize variability.[2] |
| No significant therapeutic effect observed at the expected dose. | Insufficient drug concentration at the target site due to low bioavailability. | Increase the oral bioavailability using formulation strategies. Alternatively, consider other routes of administration (e.g., intravenous, intraperitoneal) for initial efficacy studies to confirm the compound's activity. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Amorphous Solid Dispersion (1:5 Drug:Polymer) | 50 | 620 ± 110 | 2.0 | 4500 ± 750 | 459 |
| Nanosuspension | 50 | 850 ± 150 | 1.5 | 6200 ± 980 | 633 |
| SEDDS Formulation | 50 | 1100 ± 200 | 1.0 | 7800 ± 1100 | 796 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and bioavailability of this compound by converting its crystalline form to a higher-energy amorphous state within a polymer matrix.
Materials:
-
Compound this compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Volatile solvent (e.g., methanol, acetone, dichloromethane) in which both this compound and the polymer are soluble.
Procedure:
-
Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:3 by weight).[1]
-
Ensure complete dissolution to form a clear solution.[1]
-
Evaporate the solvent using a rotary evaporator under reduced pressure.[1]
-
Further dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[1]
-
The resulting solid dispersion can be gently milled and sieved for use in in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound after oral administration of different formulations.
Procedure:
-
Fast male Sprague-Dawley rats (n=5 per group) overnight with free access to water.
-
Administer the this compound formulation (e.g., aqueous suspension, solid dispersion) orally via gavage at a specific dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Key steps in oral drug absorption for a compound like this compound.
Caption: Troubleshooting flowchart for addressing low in vivo exposure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CU-3 Protocol Refinement for Higher Throughput
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the CU-3 protocol. The this compound protocol is a third-generation copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method optimized for high-throughput bioconjugation and drug discovery applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound protocol? A1: The this compound protocol is a highly efficient "click chemistry" reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[1][2][] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which selectively produces the 1,4-disubstituted triazole isomer.[2][4] This protocol is optimized for speed and efficiency, making it suitable for high-throughput applications.
Q2: Why is a reducing agent, like sodium ascorbate (B8700270), used with a Cu(II) salt in the this compound protocol? A2: While Cu(I) is the active catalyst, it is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[5] Using a stable Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) with a reducing agent like sodium ascorbate allows for the continuous in situ generation of the active Cu(I) catalyst.[5][6] This approach ensures a consistent and effective catalyst concentration throughout the reaction.[5] It is recommended to use a freshly prepared solution of sodium ascorbate as it readily oxidizes in air.[7]
Q3: What is the role of a copper-chelating ligand in the this compound protocol? A3: Copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial for several reasons. They stabilize the active Cu(I) catalytic species, preventing its oxidation and disproportionation.[5][8] Ligands also accelerate the reaction rate and can protect sensitive biomolecules from damage caused by reactive oxygen species that may be generated during the reaction.[6][9]
Q4: Can I use Tris buffer for my this compound protocol experiment? A4: It is strongly advised to avoid Tris buffer. The tris(hydroxymethyl)aminomethane molecule in the buffer can act as a competitive and inhibitory ligand for copper, which can significantly reduce the reaction efficiency.[6][7] Compatible buffers include phosphate (B84403), carbonate, or HEPES at a pH range of 6.5–8.0.[6]
Q5: What is the optimal order for adding reagents in the this compound protocol? A5: The order of addition is critical to prevent catalyst precipitation and ensure high yields. The recommended order is as follows:
-
Start with a buffered solution of your azide (B81097) and alkyne-containing molecules.
-
Separately, premix the copper(II) sulfate (CuSO₄) and the copper-chelating ligand (e.g., THPTA).
-
Add the premixed catalyst-ligand solution to your azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Degas all buffers and solutions to remove dissolved oxygen. - Use a freshly prepared solution of sodium ascorbate. - Ensure you are using a stabilizing ligand like THPTA.[7][8] |
| Inhibitory Buffer Components: Your buffer (e.g., Tris) is interfering with the copper catalyst. | - Switch to a non-inhibitory buffer such as phosphate, HEPES, or carbonate.[6][7] | |
| Suboptimal Reagent Concentrations: The concentrations of copper, ligand, or ascorbate are not optimal. | - Titrate the concentrations of each component. A good starting point is 50-100 µM Cu(II), a 5:1 ligand-to-copper ratio, and 5 mM sodium ascorbate.[6][10] | |
| Steric Hindrance: Bulky groups near the azide or alkyne are preventing the reaction. | - Increase the reaction temperature or extend the reaction time.[5] - If possible, redesign the linker to be longer or more flexible.[7] | |
| Protein Precipitation or Aggregation | High Local Reagent Concentrations: Adding concentrated stock solutions directly can cause precipitation. | - Ensure thorough mixing while adding reagents. - Follow the recommended order of addition, adding the catalyst-ligand premix before the ascorbate.[7] |
| Ascorbate-Induced Damage: Byproducts of ascorbate oxidation can damage proteins. | - Ensure the presence of a protective, copper-chelating ligand. - Consider adding a scavenger for reactive carbonyl species, such as aminoguanidine.[9] | |
| Unexpected Side Products | Oxidative Coupling of Alkynes: In the absence of sufficient reducing agent, alkynes can couple to form diynes. | - Ensure an adequate concentration of sodium ascorbate is present. - Maintain low-oxygen conditions by degassing solvents. |
| Formation of Iodotriazoles: If using cuprous iodide (CuI) as a copper source. | - Avoid using CuI for bioconjugation reactions. Use a Cu(II) salt with a reducing agent instead.[9] | |
| High Background Signal in Fluorescence Assays | Non-specific Binding of Fluorescent Probe: The azide- or alkyne-labeled fluorescent dye is binding non-specifically to other components. | - Increase the number and stringency of washing steps post-reaction. - Include a blocking agent like BSA in your buffer if appropriate for your assay. |
| Incomplete Reaction: Unreacted fluorescent probe remains in the sample. | - Optimize the reaction for higher conversion rates. - Purify the sample after the reaction using a suitable method like size-exclusion chromatography to remove unreacted dye.[7] |
Quantitative Data for Protocol Optimization
Table 1: Recommended Reagent Concentrations for High-Throughput Screening
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-modified Biomolecule | 1-10 mM | 10-100 µM | Final concentration depends on the specific application. |
| Azide-labeled Molecule | 1-10 mM | 2-10 equivalents (relative to alkyne) | A 2-fold excess is a good starting point for efficient reactions.[9] |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 50-250 µM | Higher concentrations do not always lead to faster rates.[6][10] |
| Ligand (e.g., THPTA) | 50 mM | 250-1250 µM | A 5:1 ligand-to-copper ratio is generally recommended.[9][10] |
| Sodium Ascorbate | 100 mM | 5 mM | Always use a freshly prepared solution. |
Table 2: Effect of Ligands on Reaction Rate
| Ligand | Relative Reaction Rate | Key Characteristics |
| None | 1x | Slow reaction, prone to catalyst oxidation. |
| TBTA | ~10-100x | High acceleration, but low water solubility.[4] |
| THPTA | ~10-100x | High acceleration, excellent water solubility, ideal for bioconjugation.[8] |
Detailed Experimental Protocol: this compound
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye.
1. Reagent Preparation:
-
Protein Solution: Prepare a solution of the alkyne-modified protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Azide-Dye Solution: Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.
-
CuSO₄ Solution: Prepare a 20 mM stock solution of copper(II) sulfate in nuclease-free water.
-
Ligand Solution: Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Sodium Ascorbate Solution: Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution to the desired final volume and concentration.
-
Add the azide-dye stock solution to achieve the desired final concentration (e.g., 2-10 equivalents). Mix gently.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a typical reaction, you might mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[9]
-
Add the catalyst premix to the protein/dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
3. Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended.
-
Monitor the reaction progress using a suitable analytical technique (e.g., fluorescence intensity, SDS-PAGE, or LC-MS).
-
Once the reaction is complete, purify the labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. scispace.com [scispace.com]
Technical Support Center: CU-3 Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of CU-3 and other copper-based nanomaterials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of copper-based nanomaterials like this compound?
A1: Transitioning from laboratory to large-scale production of copper-based nanomaterials presents several key challenges. These include maintaining batch-to-batch consistency in particle size, shape, and composition, preventing particle aggregation, and controlling the oxidation of copper.[1] Ensuring the purity of the final product and managing production costs are also significant hurdles.[2]
Q2: How does the choice of synthesis method impact the scalability of this compound production?
A2: The synthesis method is a critical factor for successful scale-up. Bottom-up approaches, such as chemical reduction, are generally preferred for large-scale synthesis as they offer better control over nanoparticle size and morphology.[2] In contrast, some methods that perform well at the lab scale, like certain solvothermal techniques, may be difficult to implement industrially due to the need for harsh reaction conditions.[2]
Q3: Why is oxidation a significant concern in the synthesis of copper-based nanoparticles, and how can it be mitigated?
A3: Copper has a high tendency to oxidize, which can alter the desired properties and performance of the nanomaterials. This susceptibility to oxidation is increased at the nanoscale due to the high surface-area-to-volume ratio.[2] Mitigation strategies include alloying copper with a more noble metal, using capping agents to protect the nanoparticle surface, or conducting the synthesis under an inert atmosphere.[2]
Q4: What is the role of capping agents in large-scale synthesis?
A4: Capping agents, or surfactants, are crucial for controlling the growth and stability of nanoparticles.[2] They adsorb to the surface of the nanoparticles, preventing them from aggregating.[2] The choice and concentration of the capping agent can also influence the final size and shape of the nanoparticles.[2] For large-scale production, selecting a cost-effective and appropriate capping agent is a key consideration.[2]
Q5: How can I ensure monodispersity (uniform size and shape) in my scaled-up synthesis?
A5: Achieving monodispersity on a large scale can be challenging. Key strategies include precise control over reaction parameters such as temperature, pH, and reactant concentration. Implementing a seed-mediated growth method can also provide better control over nucleation and growth rates, leading to a more uniform particle size distribution.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Wide Particle Size Distribution | Inconsistent nucleation and growth rates. | Optimize the reaction temperature; a higher temperature can sometimes lead to larger particles. Implement a seed-mediated growth method for better control. Ensure uniform mixing and heat distribution in the reactor.[2] |
| Irregular or Undesired Particle Shapes | Inappropriate capping agent or concentration. | Experiment with different capping agents (e.g., oleic acid, oleylamine) as they can preferentially adsorb to specific crystal facets, thereby directing the shape. Adjust the concentration of the capping agent.[2] |
| Formation of Large Clusters or Precipitates | Insufficient or ineffective capping agent. | Increase the concentration of the capping agent. Select a capping agent with a stronger binding affinity to the nanoparticle surface.[2] |
| Aggregation During Purification or Storage | Removal of stabilizing agents during washing steps. | Use a less harsh purification method, such as dialysis, to retain a protective layer of the capping agent. Store nanoparticles in a suitable solvent and at an appropriate pH to maintain electrostatic repulsion.[2] |
| Product Oxidation (Color Change, Loss of Activity) | Exposure to air and/or water. | Conduct the synthesis and storage under an inert atmosphere (e.g., nitrogen or argon).[2] Use deoxygenated solvents. Employ capping agents that provide a protective barrier against oxidation. |
| Low Product Yield | Incomplete reaction or loss of product during workup. | Optimize reaction time and temperature to ensure the reaction goes to completion. Minimize transfer steps and use appropriate purification techniques to reduce product loss. |
Experimental Protocols
General Protocol for Scaled-Up Chemical Reduction Synthesis of Copper Nanoparticles
This protocol outlines a general methodology for the synthesis of copper nanoparticles using a chemical reduction method, which is often amenable to scale-up.
Materials:
-
Copper salt precursor (e.g., copper(II) sulfate, copper(II) chloride)
-
Reducing agent (e.g., sodium borohydride, ascorbic acid)
-
Capping agent/stabilizer (e.g., polyvinylpyrrolidone (B124986) (PVP), oleic acid)
-
Solvent (e.g., deionized water, ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Setup:
-
Assemble a reaction vessel of appropriate size equipped with a mechanical stirrer, thermometer, and inlets/outlets for inert gas.
-
Ensure all glassware is clean and dry.
-
-
Dissolution of Precursor and Capping Agent:
-
In the reaction vessel, dissolve the copper salt precursor and the capping agent in the chosen solvent.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
-
Heating and Temperature Control:
-
Heat the solution to the desired reaction temperature under a constant flow of inert gas and with vigorous stirring.
-
Maintain a stable temperature throughout the reaction.
-
-
Addition of Reducing Agent:
-
Separately, prepare a solution of the reducing agent in the solvent and deoxygenate it by purging with an inert gas.
-
Slowly add the reducing agent solution to the heated precursor solution with continuous stirring. The rate of addition can influence the nanoparticle size and distribution.
-
-
Reaction and Monitoring:
-
A color change in the solution typically indicates the formation of copper nanoparticles.
-
Allow the reaction to proceed for a predetermined amount of time to ensure complete reduction and nanoparticle growth.
-
-
Cooling and Isolation:
-
After the reaction is complete, cool the solution to room temperature.
-
Isolate the nanoparticles by centrifugation or filtration.
-
-
Washing and Purification:
-
Wash the isolated nanoparticles multiple times with the solvent to remove any unreacted precursors, reducing agents, and excess capping agents.
-
Resuspend the purified nanoparticles in a suitable solvent for storage.
-
-
Storage:
-
Store the nanoparticle dispersion under an inert atmosphere to prevent oxidation.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of copper-based nanoparticles.
Caption: A logical workflow for troubleshooting common issues in nanoparticle synthesis scale-up.
References
Technical Support Center: Overcoming CU-3 Resistance in Cell Lines
Welcome to the technical support center for CU-3, a novel copper-based anticancer agent. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a hypothetical copper-based compound designed to exhibit anticancer properties. While its precise mechanism is under investigation, it is believed to induce a form of regulated cell death known as cuproptosis. This process is initiated by the accumulation of intracellular copper, which leads to the aggregation of lipoylated proteins within the mitochondria, ultimately triggering proteotoxic stress and cell death.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?
To confirm resistance, you should generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.[3][4][5] It is also important to ensure the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-challenging them with this compound.[5]
Q3: What are the potential mechanisms of resistance to a copper-based agent like this compound?
Resistance to copper-based anticancer agents can arise through several mechanisms, broadly categorized as:
-
Altered Copper Homeostasis:
-
Increased Drug Efflux: Overexpression of copper transporters, such as ATP7A and ATP7B, can actively pump this compound out of the cell, reducing its intracellular concentration.[1][6]
-
Decreased Drug Influx: Reduced expression of copper import proteins, like CTR1, can limit the amount of this compound entering the cell.[1][7]
-
-
Target Alteration: While this compound's primary mechanism is cuproptosis, mutations in mitochondrial proteins involved in this pathway could confer resistance.
-
Bypass Signaling Pathway Activation: Cancer cells may activate alternative pro-survival signaling pathways to counteract the cytotoxic effects of this compound.
-
Enhanced DNA Repair: Although not the primary mechanism, some anticancer drugs cause DNA damage. Enhanced DNA repair mechanisms could contribute to resistance.[8]
-
Drug Inactivation: Cells may develop mechanisms to metabolize and inactivate this compound.[9]
Q4: What are the initial steps to investigate the mechanism of resistance in my this compound resistant cell line?
A systematic approach is recommended:
-
Confirm Resistance: As detailed in Q2, establish the resistance phenotype by comparing IC50 values.
-
Assess Drug Accumulation: Measure the intracellular copper levels in both sensitive and resistant cells after treatment with this compound. Reduced accumulation in resistant cells would suggest a mechanism involving altered drug transport.
-
Analyze Gene and Protein Expression: Use techniques like qPCR and Western blotting to examine the expression levels of key copper transporters (ATP7A, ATP7B, CTR1) and proteins involved in cuproptosis.
-
Investigate Bypass Pathways: Analyze the activation status of common pro-survival signaling pathways (e.g., Akt, MAPK/ERK) in both cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound resistant cell lines.
| Issue | Possible Causes | Recommended Solutions |
| Gradual loss of this compound efficacy over time. | * Development of acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value.[3] 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).[5] |
| * Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.[10] | |
| * Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug.[10] | |
| Heterogeneous response to this compound within the cell population. | * Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| * Inconsistent drug distribution in culture. | 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel. | |
| Resistant cell line shows unexpected sensitivity to this compound. | * Loss of resistant phenotype. | 1. Ensure the resistant cell line is maintained in a medium containing the appropriate concentration of this compound. 2. If the resistance is unstable, consider re-deriving the resistant line. |
| * Mycoplasma contamination. | 1. Regularly test your cell lines for mycoplasma, as contamination can alter drug response.[10] | |
| * Cross-contamination with the parental sensitive cell line. | 1. Perform short tandem repeat (STR) profiling to confirm the cell line's identity.[10] |
Data Presentation
Table 1: Comparative IC50 Values of Parental and this compound Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| MCF-7 | 1.5 ± 0.2 | 18.2 ± 1.9 | 12.1 |
| A549 | 2.8 ± 0.4 | 35.5 ± 3.1 | 12.7 |
| HCT116 | 0.9 ± 0.1 | 11.7 ± 1.3 | 13.0 |
Data are presented as mean ± standard deviation from three independent experiments. The Resistance Index is calculated as the ratio of the resistant IC50 to the parental IC50.
Table 2: Expression of Copper Transporters in Parental and this compound Resistant Cell Lines
| Cell Line | Gene | Relative mRNA Expression (Fold Change) | Protein Expression (Fold Change) |
| MCF-7 | ATP7A | 5.8 ± 0.6 | 4.9 ± 0.5 |
| ATP7B | 7.2 ± 0.8 | 6.5 ± 0.7 | |
| CTR1 | 0.4 ± 0.1 | 0.5 ± 0.1 | |
| A549 | ATP7A | 6.5 ± 0.7 | 5.8 ± 0.6 |
| ATP7B | 8.1 ± 0.9 | 7.3 ± 0.8 | |
| CTR1 | 0.3 ± 0.05 | 0.4 ± 0.08 |
Expression levels in resistant cells are shown as fold change relative to the parental cells, normalized to a housekeeping gene. Data are mean ± SD.
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
This protocol describes the generation of a this compound resistant cell line using a dose-escalation method.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT or CCK-8).
-
Initiate Resistance Induction: Start by culturing the parental cells in their complete medium containing a low concentration of this compound (e.g., IC10 or 1/10 of the IC50).
-
Maintain and Subculture: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, subculture them as usual, but always in the presence of the same drug concentration.
-
Gradual Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat and Monitor: Repeat the process of adaptation and dose escalation. Monitor the IC50 at each stage to track the development of resistance.
-
Establishment and Maintenance: Once the desired level of resistance is achieved (e.g., the cells are tolerant to a concentration at least 10-20 times the initial IC50), the resistant cell line is established. Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound to maintain the resistant phenotype.[3][11]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a "no drug" control. Incubate the plate for 72-96 hours.
-
Viability Measurement:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[11]
Protocol 3: Western Blotting for Copper Transporter Expression
This protocol is for analyzing the expression of resistance-associated proteins.
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ATP7A, ATP7B, CTR1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound action and resistance mechanisms.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Overcoming Platinum Drug Resistance with Copper-lowering Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
CU-3 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch consistency issues with the compound CU-3. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability with this compound?
A1: The most prevalent cause of variability stems from inconsistencies in experimental conditions rather than the compound itself. Factors such as cell passage number, seeding density, and incubation times can significantly impact results.[1][2] It is crucial to maintain a consistent and detailed protocol to minimize this variability.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the stability and efficacy of this compound, it is recommended to store it at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles. For creating working solutions, allow the compound to equilibrate to room temperature before dissolving in an appropriate solvent like DMSO. Prepare fresh serial dilutions for each experiment to ensure accurate concentrations.[1]
Q3: Can the solvent used to dissolve this compound affect my experimental outcome?
A3: Yes, the solvent and its final concentration in the culture medium can influence cellular responses. It is critical to use a consistent, low percentage of the vehicle, such as DMSO (typically not exceeding 0.1%), in all experimental wells, including vehicle controls.[1]
Q4: Are there known interferences of this compound with common cell-based assay reagents?
A4: Novel compounds can sometimes interfere with assay reagents.[3] For colorimetric assays like MTT, a colored compound can interfere with absorbance readings.[3] It is advisable to run control experiments with this compound in cell-free media to check for any intrinsic absorbance or reactivity with the assay reagents.[3]
Q5: How many batches of this compound should be tested to confirm a biological effect?
A5: While the FDA has moved away from a strict three-batch requirement for process validation, testing at least three different batches provides a higher degree of assurance in the consistency and reproducibility of the compound's effect.[4][5] This helps to identify and control for any inherent variability that might not be apparent in a single batch.[4]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant shifts in the IC50 value of this compound across different experimental runs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Relevant Experimental Protocol |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for consistent volume dispensing. Optimize seeding density to keep cells in the logarithmic growth phase during treatment.[1][2] | Protocol 1: Cell Seeding and Viability Assay |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, fill peripheral wells with sterile media or PBS and avoid using them for experimental samples.[1][2] | Protocol 1: Cell Seeding and Viability Assay |
| Variable Compound Incubation Time | Use a multichannel pipette for compound addition to minimize timing differences between wells.[1][2] Ensure consistent incubation periods across all experiments. | Protocol 1: Cell Seeding and Viability Assay |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses. | Protocol 2: Cell Culture Standardization |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration regularly. | Protocol 3: Compound Dilution and Handling |
Protocol 1: Cell Seeding and Viability Assay
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well). Gently swirl the suspension before each aspiration to ensure homogeneity.[2] Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells.[1]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[1] Remove the old medium and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Viability Assessment: After the desired incubation period (e.g., 72 hours), add 10 µL of a resazurin-based reagent to each well and incubate for 2-4 hours. Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Cell Culture Standardization
-
Source: Obtain cell lines from a reputable cell bank.
-
Passaging: Maintain a consistent subculture routine. For example, split cells when they reach 80-90% confluency.
-
Passage Number Limit: Do not use cells beyond a defined passage number (e.g., passage 20) for your experiments.
-
Media and Supplements: Use the same batch of media, serum, and supplements for a set of comparative experiments to avoid variability.
Protocol 3: Compound Dilution and Handling
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in cell culture medium immediately before adding to the cells.
-
Pipetting: Use calibrated pipettes and ensure proper pipetting technique to minimize errors.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: High Background or No Signal in Cellular Assays
Problem: Your assay is showing either an unexpectedly high background signal or no discernible signal, even in control wells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Background: Insufficient Washing/Blocking | Ensure all wash steps are performed thoroughly and use an appropriate blocking buffer.[1] |
| High Background: Reagent Contamination | Use fresh, sterile reagents.[3] |
| High Background: Compound Interference | Run controls with this compound in cell-free media to check for direct reaction with assay reagents.[3] |
| No Signal: Inactive Reagents | Ensure assay reagents (e.g., antibodies, enzymes) are active and stored correctly.[1] |
| No Signal: Insufficient Cell Number | Optimize the initial seeding density to ensure a sufficient number of viable cells to generate a detectable signal.[2] |
| No Signal: Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths on the plate reader are correct for your specific assay.[2] |
Hypothetical Signaling Pathway Activated by this compound
If this compound is hypothesized to activate a specific signaling pathway, inconsistencies in this pathway's activation could be another source of variability.
Caption: Hypothetical signaling pathway for this compound action.
Guide 3: Verifying Batch-to-Batch Chemical Consistency
Problem: You suspect that the chemical properties of different batches of this compound may be inconsistent.
Recommended Analytical Characterization:
To ensure the chemical identity, purity, and concentration of different this compound batches, the following analytical methods are recommended.
| Analytical Method | Purpose | Acceptance Criteria (Example) |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and identify impurities. | Purity ≥ 98% |
| Mass Spectrometry (MS) | Confirm molecular weight and structural identity. | Observed mass ± 0.1 Da of theoretical mass |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure. | Spectrum consistent with reference structure |
| Quantitative NMR (qNMR) | Determine accurate concentration of stock solutions. | 95-105% of expected concentration |
Experimental Workflow for Batch Verification
Caption: Workflow for verifying new batches of this compound.
References
Validation & Comparative
A Comparative Guide to Copper Catalysts in Organic Synthesis
In the landscape of modern organic synthesis, copper-catalyzed reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The abundance, low cost, and relatively low toxicity of copper make it an attractive alternative to precious metal catalysts like palladium.[1][3] This guide provides a comparative analysis of various common copper compounds used as catalysts, focusing on their performance in key organic transformations. While the specific entity "CU-3" is not a recognized catalyst in scientific literature, this comparison of well-established copper catalysts will provide valuable insights for researchers and professionals in drug development and materials science.[4]
Performance Comparison of Common Copper Catalysts
The efficacy of a copper catalyst is highly dependent on the specific reaction, substrates, and conditions. The choice of the copper source, its oxidation state, and the presence of ligands can significantly influence reaction yields, rates, and selectivity.[5] Below is a summary of the performance of several widely used copper catalysts in the context of the Ullmann diaryl ether synthesis and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][6]
Table 1: Performance of Copper Catalysts in the Ullmann Diaryl Ether Synthesis [4]
| Catalyst | Model Reaction | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | Phenol (B47542) + Iodobenzene | K₃PO₄ | Dioxane | 101 | 91 |
| Cu₂O | Phenol + Iodobenzene | K₃PO₄ | Dioxane | 101 | ~90 (inferred) |
| CuBr | Phenol + Aryl Halide | KOH | DMF | Not Specified | 56 |
| CuO | Phenol + Aryl Halide | Cs₂CO₃ | DMSO | 110 | 24 |
| CuCl | Phenol + Iodobenzene | K₃PO₄ | Dioxane | 101 | Moderate |
| CuCl₂ | Phenol + Iodobenzene | K₃PO₄ | Dioxane | 101 | Moderate |
| Cu(OAc)₂ | Phenol + Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance of Copper Catalysts in Click Chemistry (CuAAC) [6]
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| CuSO₄/Sodium Ascorbate (B8700270) | 1 | 0.5 - 3.5 h | 50 | 80 - 96 | Inexpensive, readily available, effective in aqueous media. | Requires a reducing agent, potential for copper contamination. |
| CuI | 1 | 2 - 8 h | Room Temp. | 91 - 97 | Direct use of Cu(I), often no reducing agent needed initially. | Cu(I) is prone to oxidation. |
| [Cu(PPh₃)₃Br] | - | - | - | 96 | Highly efficient for bulk polymerization. | Higher cost, potential for phosphine (B1218219) ligand side reactions. |
| Supported Cu₂O/CuO on Carbon | - | - | - | High | Robust, efficient, easily recoverable and reusable. | May require higher catalyst loading or longer reaction times. |
| Silica-supported Cu(I) | 0.2 | 2 - 4 h | 80 | 96 - 98 | High catalytic activity, excellent recyclability with minimal leaching. | Preparation of the supported catalyst is an additional step. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Ullmann condensation and a homogeneous copper-catalyzed click reaction.
Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis [4]
A mixture of phenol (1.0 mmol), aryl halide (1.2 mmol), copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove inorganic salts and the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
Protocol 2: Homogeneous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [6][7]
To a solution of the alkyne (1.0 mmol) and the azide (B81097) (1.0 mmol) in a suitable solvent system (e.g., a mixture of t-butanol and water), a freshly prepared solution of sodium ascorbate (0.2 mmol in water) is added, followed by the addition of a copper(II) sulfate pentahydrate solution (0.1 mmol in water). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting 1,2,3-triazole is purified by recrystallization or column chromatography if necessary.
Catalytic Cycle and Experimental Workflow
The mechanism of copper-catalyzed cross-coupling reactions is complex and can involve different oxidation states of copper, including Cu(I), Cu(II), and Cu(III).[8][9][10] The generally accepted mechanism for the Ullmann condensation often involves a Cu(I)/Cu(III) catalytic cycle.[8]
Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.
The following diagram illustrates a general experimental workflow for a copper-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a copper-catalyzed cross-coupling reaction.
References
- 1. Copper catalysis in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Trends in Copper-Catalyzed Organic Synthesis, Journal of Chemical, Environmental and Biological Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 3. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ilacadofsci.com [ilacadofsci.com]
- 8. The role of organometallic copper(iii) complexes in homogeneous catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Is Cu(iii) a necessary intermediate in Cu-mediated coupling reactions? A mechanistic point of view - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation of CU-3 as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic agent CU-3, identified as the dinuclear copper(II) complex [Cu₂(DPAA)₄(di-phen)₂], against other alternatives, supported by experimental data. The focus of this analysis is on its potential as an antibacterial and anti-biofilm agent, particularly against Staphylococcus aureus.
Executive Summary
This compound, a novel copper(II) complex, has demonstrated significant promise as a therapeutic agent against bacterial infections, with notable activity against biofilm-forming bacteria. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its validation, and visually represents its proposed mechanism of action. By comparing its performance with established antibiotics and other anti-biofilm agents, this document aims to provide a clear perspective on the potential of this compound in the landscape of antimicrobial drug development.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the antibacterial and anti-biofilm activities of this compound and its comparators.
Table 1: Antibacterial Activity of this compound and Standard Antibiotics against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound ([Cu₂(DPAA)₄(di-phen)₂]) | 8.0 | 16.0 |
| Vancomycin | 1.0 - 2.0 | 4.0 - 16.0 |
| Ciprofloxacin | 0.25 - 1.0 | 0.5 - 2.0 |
Table 2: Anti-Biofilm Activity of this compound and Alternative Agents against Staphylococcus aureus
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| This compound ([Cu₂(DPAA)₄(di-phen)₂]) | 16 (1x MIC) | 65 | 45 |
| 32 (2x MIC) | 85 | 60 | |
| Quorum Sensing Inhibitors (e.g., Hamamelitannin) | Varies | 40 - 70 | Not widely reported |
| Bacteriophage Therapy | Varies | >90 | >90 |
| Vancomycin | 64 (32x MIC) | ~10 | <10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The antibacterial activity of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A suspension of Staphylococcus aureus is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure:
-
Serial two-fold dilutions of this compound are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Each well is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Aliquots from the wells showing no visible growth in the MIC assay are sub-cultured onto Mueller-Hinton Agar (MHA) plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Crystal Violet Biofilm Assay
The ability of this compound to inhibit and eradicate biofilms is quantified using the crystal violet staining method.
-
Biofilm Formation: Staphylococcus aureus is cultured in Tryptic Soy Broth (TSB) supplemented with glucose in a 96-well plate and incubated at 37°C for 24 hours to allow for biofilm formation.
-
Biofilm Inhibition Assay:
-
Various concentrations of this compound are added to the wells at the time of bacterial inoculation.
-
After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The adherent biofilms are fixed with methanol (B129727) and then stained with 0.1% crystal violet solution.
-
The stained biofilms are washed, and the dye is solubilized with 33% acetic acid.
-
The absorbance is measured at 590 nm to quantify the biofilm biomass. The percentage of inhibition is calculated relative to the untreated control.
-
-
Biofilm Eradication Assay:
-
Pre-formed biofilms (24 hours old) are treated with various concentrations of this compound and incubated for another 24 hours.
-
The quantification of the remaining biofilm is performed using the crystal violet staining procedure as described above.
-
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The antibacterial and anti-biofilm activity of copper complexes like this compound is believed to be multifactorial. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which leads to cellular damage and disruption of biofilm integrity.
Caption: Proposed mechanism of action for this compound against bacteria and biofilms.
Experimental Workflow for this compound Validation
The following diagram illustrates the workflow for the validation of this compound as a therapeutic agent.
Caption: Experimental workflow for the validation of this compound.
Conclusion
The dinuclear copper(II) complex this compound, [Cu₂(DPAA)₄(di-phen)₂], exhibits potent antibacterial and anti-biofilm properties against Staphylococcus aureus. Its efficacy, particularly in the inhibition and eradication of biofilms, surpasses that of some conventional antibiotics at comparable concentrations. The proposed mechanism of action, centered around the induction of oxidative stress, suggests a broad-spectrum activity that may be less susceptible to the development of resistance. Further in-vivo studies are warranted to fully elucidate its therapeutic potential and safety profile. This guide provides a foundational understanding for researchers and drug developers considering this compound as a promising candidate in the fight against bacterial infections.
Comparative Analysis of CU-3 and Other Diacylglycerol Kinase Alpha (DGKα) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel diacylglycerol kinase alpha (DGKα) inhibitor, CU-3, with other known inhibitors of this enzyme. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to DGKα Inhibition
Diacylglycerol kinase alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA). Both DAG and PA are crucial second messengers in numerous cellular signaling pathways. DGKα, therefore, acts as a key regulator of cellular processes, including cell proliferation, apoptosis, and immune responses. Its dysregulation has been implicated in various diseases, particularly cancer and immune disorders, making it a compelling therapeutic target. In cancer, DGKα can promote cell proliferation and survival.[1] In the immune system, particularly in T-cells, DGKα acts as a negative regulator of activation, leading to a state of anergy or non-responsiveness.[1] Inhibition of DGKα can, therefore, have a dual benefit: directly inhibiting cancer cell growth and enhancing the anti-tumor immune response.[1][2]
Quantitative Comparison of DGKα Inhibitor Efficacy
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized and recently developed DGKα inhibitors.
Table 1: In Vitro Inhibitory Activity against DGKα
| Inhibitor | DGKα IC50 | Selectivity Notes | Reference(s) |
| This compound | 0.6 µM | Highly selective for DGKα over other DGK isoforms. | [3][4] |
| R59022 | 2.8 µM - 25 µM | Also inhibits other DGK isoforms (e.g., β, γ, ε, θ) and has off-target effects on serotonin (B10506) receptors. | [5][6][7][8][9] |
| R59949 | 0.3 µM - 18 µM | Inhibits other DGK isoforms (e.g., γ, δ, θ, κ) and also has off-target effects on serotonin receptors. | [5][10][11][12] |
| Ritanserin (B1680649) | ~15 µM - 50 µM | Also a potent 5-HT2A/2C receptor antagonist and inhibits other type I DGK isoforms. | [6][13][14] |
| BMS-502 | 4.6 nM | Potent dual inhibitor of DGKα and DGKζ. Limited activity against β, γ, and κ isoforms. | [1][15][16] |
| Compound 16 | 0.27 nM | Potent and selective DGKα inhibitor. | [17] |
| JNJ-3790339 | 9.6 µM | More selective for DGKα over other type I isoforms compared to Ritanserin. | [18][19] |
Table 2: Cellular Activity of DGKα Inhibitors
| Inhibitor | Assay | Cell Line | EC50 | Effect | Reference(s) |
| This compound | Apoptosis | HepG2, HeLa | Not specified | Induces apoptosis | [2] |
| This compound | T-cell Activation (IL-2 production) | Jurkat | Not specified | Enhances IL-2 production | [2] |
| BMS-502 | T-cell Activation (IFNγ production) | Human whole blood | 280 nM | Enhances IFNγ production | [15] |
| BMS-502 | T-cell Activation (pERK) | Human whole blood | 340 nM | Enhances pERK | [15] |
| BMS-502 | CD8+ T-cell Proliferation | Human effector CD8+ T-cells | 65 nM | Inhibits proliferation | [15] |
| Compound 16 | T-cell Activation (IL-2 induction) | Human PBMC | Not specified | Induces IL-2 release | [17] |
| JNJ-3790339 | Cytotoxicity | A375, U251, Jurkat | 5-40 µM (48h) | Cytotoxic | [19] |
| JNJ-3790339 | T-cell Activation | Primary murine T-cells | 5 µM (6h) | Promotes activation | [19] |
| Ritanserin | Cytotoxicity | Kasumi-1, KG-1α | 25.88 - 50.01 µM (24-72h) | Reduces cell proliferation | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by DGKα and the general workflows for the experimental protocols described below.
Caption: DGKα signaling pathway in T-cell activation.
Caption: DGKα signaling in cancer cell proliferation and survival.
Caption: General experimental workflows for inhibitor characterization.
Experimental Protocols
DGKα Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, DGKα enzyme, and DAG substrate in a 96-well plate.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Calculate the percentage of DGKα inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
T-Cell Activation Assay (IL-2 Production)
This protocol describes a method to assess the effect of DGKα inhibitors on T-cell activation by measuring Interleukin-2 (IL-2) production.
Materials:
-
Jurkat T-cells or isolated primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compounds (e.g., this compound)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells or primary T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[20]
-
Pre-treat the cells with various concentrations of the DGKα inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies (e.g., 1-5 µg/mL anti-CD3 and 1-10 µg/mL anti-CD28).[20]
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.[20]
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.[20]
-
Data Analysis: Compare the levels of IL-2 produced in the inhibitor-treated groups to the vehicle-treated control group to determine the effect of the inhibitor on T-cell activation.
Apoptosis Assay (Annexin V Staining)
This protocol outlines a method to evaluate the pro-apoptotic effects of DGKα inhibitors on cancer cells using flow cytometry.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa)
-
Appropriate cell culture medium
-
Test compounds (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a culture flask or plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DGKα inhibitor for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[21]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. This typically involves a 15-minute incubation at room temperature in the dark.[22]
-
Analyze the stained cells by flow cytometry.[21]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive). Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control group.
Conclusion
This compound emerges as a potent and highly selective inhibitor of DGKα, distinguishing it from older, less specific inhibitors like R59022 and R59949, which exhibit broader isoform inhibition and off-target effects. While newer compounds such as BMS-502 and Compound 16 demonstrate superior potency in the nanomolar range, this compound's high selectivity remains a key advantage. The experimental data indicates that inhibition of DGKα by compounds like this compound can effectively induce apoptosis in cancer cells and enhance T-cell mediated immune responses. This dual mechanism of action highlights the therapeutic potential of selective DGKα inhibitors in oncology. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic utility of these promising compounds.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A novel diacylglycerol kinase α-selective inhibitor, this compound, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BMS-502 (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
Comparison Guide: Cross-Reactivity and Specificity of Copper-Related Entities
Introduction
An extensive search for a specific molecule or product designated "CU-3" did not yield a definitive identification in the context of cross-reactivity and specificity studies. The search results primarily focused on the cross-reactivity and specificity of copper (Cu) in various forms, including its ions (Cu(II), Cu(III)), copper-containing enzymes, and copper-based catalysts. This guide, therefore, summarizes the available information on these copper-related entities, providing insights into their immunogenic and catalytic behaviors.
It is important to note that without a specific "this compound" product to analyze, a direct comparison with alternatives as initially requested is not feasible. The following sections present data and experimental methodologies gathered from studies on copper's role in immunological cross-reactivity and the specificity of copper-containing compounds in chemical reactions.
Immunological Cross-Reactivity of Copper
Studies have investigated the cross-reactivity of the immune system, particularly T-lymphocytes, with copper. This is often explored in the context of metal allergies, where sensitization to one metal may lead to reactions with others.
T-Lymphocyte Cross-Reactivity with Copper
Research has shown that T-lymphocyte clones reactive to nickel (Ni) can also cross-react with other metals, including copper (Cu) and palladium (Pd)[1]. This cross-reactivity is thought to be influenced by the metals' similar physicochemical properties, such as their bivalency and ability to bind to histidine residues within Major Histocompatibility Complex (MHC) class II molecules[1].
Table 1: Cross-Reactivity Patterns of Ni-Reactive T-Lymphocyte Clones
| T-Cell Clone Group | Cross-Reactivity Observed |
| Group 1 | Nickel (Ni) and Copper (Cu) |
| Group 2 | Nickel (Ni) and Palladium (Pd) |
| Group 3 | Nickel (Ni) only (no cross-reactivity) |
Data summarized from findings suggesting distinct patterns of metal cross-reactivity at the T-cell clonal level[1].
Experimental Protocol: T-Lymphocyte Proliferation Assay
This protocol outlines a general method for assessing the cross-reactivity of T-lymphocytes to different metals.
-
Isolation of T-Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples of metal-allergic donors using density gradient centrifugation.
-
Cloning of T-Lymphocytes: Generate metal-reactive T-lymphocyte clones by stimulating PBMCs with the primary sensitizing metal (e.g., NiCl₂) and subsequent cloning by limiting dilution.
-
Proliferation Assay:
-
Culture the T-lymphocyte clones in 96-well plates.
-
Add antigen-presenting cells (APCs), such as irradiated autologous PBMCs.
-
Stimulate the cells with various metal salts (e.g., NiSO₄, CuSO₄, PdCl₂) at different concentrations.
-
Culture for 72 hours.
-
Add ³H-thymidine for the final 16-18 hours of culture to measure cellular proliferation.
-
Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
-
Data Analysis: A significant increase in proliferation in response to a secondary metal compared to the unstimulated control indicates cross-reactivity.
Workflow for T-Cell Cross-Reactivity Assessment
Caption: Workflow for assessing T-lymphocyte cross-reactivity to different metals.
Specificity of Copper-Containing Compounds
The specificity of copper-containing compounds is a critical aspect of their function, particularly in catalysis. High-valent copper species, such as Cu(III), have garnered attention for their role as potent and selective oxidants.
Specificity in Catalysis
Single-atom copper catalysts have been developed that exhibit high selectivity in degradation of pollutants. For instance, a catalyst with an unsaturated Cu-N₂ configuration has been shown to generate Cu(III) species that selectively degrade pollutants even in complex mixtures[2]. This selectivity is attributed to the specific electronic structure of the active site.
Table 2: Performance of a Single-Atom Copper Catalyst (CuSA-NC)
| Feature | Observation | Implication |
| Active Site | Single-atom Cu with unsaturated Cu-N₂ configuration | Enhanced activation of peroxydisulfate (B1198043) (PDS)[2]. |
| Oxidizing Species | Cu(III) | High and selective oxidizing potential[2]. |
| Performance | Selective degradation of pollutants in a complex matrix | Potential for practical applications in water purification[2]. |
Experimental Protocol: Catalytic Degradation of Pollutants
This protocol describes a general method to evaluate the catalytic activity and selectivity of a copper-based catalyst.
-
Catalyst Synthesis: Synthesize the single-atom copper catalyst (e.g., CuSA-NC) by anchoring copper atoms onto a nitrogen-doped carbon support.
-
Characterization: Characterize the catalyst using techniques such as X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations to confirm the atomic structure and oxidation state of the copper sites[3][4].
-
Catalytic Reaction:
-
In a batch reactor, add the catalyst to a solution containing a model pollutant (e.g., a dye or a phenolic compound).
-
Add an oxidant (e.g., peroxydisulfate).
-
To test selectivity, add a mixture of different pollutants or common interfering substances found in wastewater.
-
Collect samples at different time intervals.
-
-
Analysis:
-
Analyze the concentration of the pollutant(s) using high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the degradation efficiency and selectivity of the catalyst.
-
Logical Relationship in Selective Catalysis
Caption: Logical flow from catalyst structure to selective pollutant degradation.
While the requested comparison for a specific product "this compound" could not be completed due to a lack of its identification, this guide provides an overview of the cross-reactivity and specificity of copper in immunological and catalytic contexts. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to understand and evaluate the behavior of copper-containing entities. Further investigation would require a precise definition of "this compound" to enable a direct comparative analysis.
References
- 1. Cross-reactivity of human nickel-reactive T-lymphocyte clones with copper and palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origin of the Excellent Activity and Selectivity of a Single-Atom Copper Catalyst with Unsaturated Cu-N2 Sites via Peroxydisulfate Activation: Cu(III) as a Dominant Oxidizing Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Myth of d8 Copper(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Spectroscopic Characterization of Copper(III) Complexes and Subsequent One-Electron Oxidation Reaction and Reactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CU-3 Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of CU-3, a selective inhibitor of diacylglycerol kinase alpha (DGKα) and a modulator of myeloid cell leukemia-1 (MCL-1), with alternative compounds targeting similar pathways. The information presented is supported by experimental data to facilitate independent verification and further research.
This compound: A Dual-Targeting Small Molecule
This compound (CAS 861123-84-4) has been identified as a potent small molecule with dual activity against two key cancer targets:
-
Diacylglycerol Kinase Alpha (DGKα): this compound is a selective inhibitor of DGKα with a reported half-maximal inhibitory concentration (IC50) of 0.6 μM.[1][2] DGKα is a lipid kinase that plays a crucial role in cell signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA).[3] In the context of cancer, DGKα enhances cell proliferation and suppresses the immune response, making it an attractive therapeutic target.[2][4] this compound targets the catalytic region of DGKα and competitively inhibits its affinity for ATP.[1][2]
-
Myeloid Cell Leukemia-1 (MCL-1): this compound also functions as a modulator of MCL-1, an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[5] Overexpression of MCL-1 is associated with tumor progression and resistance to chemotherapy.
The dual-targeting nature of this compound, inducing cancer cell apoptosis while simultaneously enhancing immune responses, positions it as a promising candidate for cancer therapy.[2]
Quantitative Bioactivity Comparison
The following tables summarize the quantitative bioactivity of this compound and comparable alternative inhibitors for DGKα and MCL-1.
Table 1: Comparison of DGKα Inhibitors
| Compound | Target(s) | IC50 (μM) | Cell Line / Assay Conditions | Reference |
| This compound | DGKα | 0.6 | Purified DGKα | [1][2] |
| R59022 | DGKα, DGKθ, DGKε | 20 | OST-DGKα overexpressing cell lysates | [6] |
| R59949 | DGKα, DGKγ, DGKδ, DGKκ | 11 | OST-DGKα overexpressing cell lysates | [6] |
| Ritanserin (B1680649) | DGKα, 5-HT2A | Not specified | Not specified | [7] |
| AMB639752 | DGKα | Not specified | Not specified | [8] |
| BMS-502 | DGKα, DGKζ, DGKι | Not specified | Not specified | [9] |
| Compound 16 (Insilico Medicine) | DGKα | 0.00027 | Enzymatic assay | [10] |
Table 2: Comparison of MCL-1 Modulators
| Compound | Target(s) | Ki (nM) or IC50 (μM) | Cell Line / Assay Conditions | Reference |
| (E/Z)-CU-3 | MCL-1 | Data not publicly available | - | - |
| S63845 | MCL-1 | 0.19 (Kd) | Biochemical assay | [11][12] |
| AZD5991 | MCL-1 | Not specified | Not specified | [13] |
| AMG-176 | MCL-1 | Not specified | Not specified | [14] |
| Compound 1 (Vanderbilt) | MCL-1 | Picomolar range | Biochemical assay | [15] |
| Compound 26 (AbbVie) | MCL-1 | Subnanomolar range | Biochemical assay | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and verification of the cited bioactivity data.
DGKα Inhibition Assay (Mixed Micelle/Luminescence-Based)
This assay determines the inhibitory activity of a compound against purified DGKα.
Materials:
-
Purified human DGKα enzyme
-
This compound or alternative inhibitor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate solution: Mixed micelles containing phosphatidylserine (B164497) and diacylglycerol
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a concentration series of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the purified DGKα enzyme to the reaction buffer.
-
Add the test compound at various concentrations to the wells containing the enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate solution and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-dependent decrease in DGKα activity to a variable slope model.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound's inhibition of DGKα.
Caption: this compound inhibits DGKα, leading to increased DAG levels, which promotes T-cell activation and inhibits cancer cell proliferation.
Experimental Workflow: DGKα Inhibition Assay
The workflow for determining the IC50 of a DGKα inhibitor is outlined below.
Caption: Workflow for determining the IC50 of a DGKα inhibitor using a luminescence-based assay.
Logical Relationship: this compound and Alternative Inhibitors
This diagram illustrates the relationship between this compound and other compounds based on their primary molecular targets.
Caption: this compound shares target classes with both DGKα inhibitors and MCL-1 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel diacylglycerol kinase α-selective inhibitor, this compound, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of subtype-specific activators and inhibitors for diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. MCL-1 is modulated in Crohn’s disease fibrosis by miR-29b via IL-6 and IL-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Side-by-side comparison of BH3-mimetics identifies MCL-1 as a key therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Therapeutic Index of Clioquinol-Copper Complex and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic index of the Clioquinol-Copper complex (Cu(CQ)2), a representative copper-based therapeutic agent, and cisplatin (B142131), a widely used platinum-based chemotherapeutic. The objective is to present available experimental data to inform preclinical research and drug development efforts. It is important to note that a specific therapeutic agent designated "CU-3" could not be identified in the scientific literature; therefore, this guide focuses on the well-documented copper-ionophore, Clioquinol (B1669181), in complex with copper.
Quantitative Assessment of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. The tables below summarize available preclinical data for the Clioquinol-Copper complex and cisplatin from in vitro and in vivo studies. Direct calculation of a definitive therapeutic index for the Clioquinol-Copper complex is challenging due to the limited availability of comprehensive, directly comparable in vivo efficacy and toxicity studies.
Table 1: In Vitro Cytotoxicity of Clioquinol-Copper Complex and Cisplatin
| Compound | Cancer Cell Line | Assay | IC50 (50% Inhibitory Concentration) | Reference |
| Clioquinol-Copper (Cu(CQ)2) | A2780-S (Ovarian) | MTT Assay | ~20-60 µM | [1] |
| A2780-CP (Ovarian, Platinum-Resistant) | MTT Assay | ~20 µM | [1] | |
| A549 (Lung) | MTT Assay | ~20-60 µM | [1] | |
| U251 (Glioblastoma) | MTT Assay | ~30 µM | [1] | |
| MDA-MB-231 (Breast) | Not Specified | Potent Cytotoxicity | [2] | |
| Cisplatin | A2780S (Ovarian) | MTT Assay | 1.53 µg/mL (~5.1 µM) | [3] |
| A2780CP70 (Ovarian, Cisplatin-Resistant) | MTT Assay | 10.39 µg/mL (~34.6 µM) | [3] | |
| SKOV3 (Ovarian) | MTT Assay | Highly Variable (2 to 40 µM) | ||
| NCI-H460 (Lung) | MTT Assay | 203 µM | [4] |
Table 2: In Vivo Efficacy and Toxicity of Clioquinol-Copper Complex and Cisplatin in Mouse Models
| Compound | Animal Model | Cancer Type | Efficacious Dose (ED) | Toxic Dose (TD) / Lethal Dose (LD) | Calculated Therapeutic Index (TI = LD50/ED50) | Reference |
| Clioquinol | Nude Mice Xenograft | Not Specified | 28 mg/kg (inhibited tumor growth) | No visible toxicity at 28 mg/kg | Not determinable | [5] |
| Liposomal Cu(CQ)2 | NRG Mice with s.c. tumors | Glioblastoma (U251), Ovarian (A2780-CP) | 30 mg/kg (not efficacious) | Not reported | Not applicable | [1] |
| Clioquinol | APP Transgenic Mice | Alzheimer's Model | Not applicable | Increased lethality (rescued by copper co-treatment) | Not applicable | [6] |
| Cisplatin | BDF1 Mice with P388 Leukemia | Leukemia | 8-10 mg/kg (resulted in cures) | LD50: ~16 mg/kg | ~1.6 - 2.0 | [7] |
| Cisplatin | BALB/c x DBA/2 F1 Mice | Not Specified | Not specified | LD10: 15.5 mg/kg | Not determinable | [8] |
| Cisplatin | Nude Mice Xenograft | Ovarian (SKOV3) | 2 mg/kg (decreased tumor burden) | Not reported | Not determinable | [9] |
Note: The therapeutic index for cisplatin is known to be narrow. The calculated TI is an approximation based on the available data and can vary significantly depending on the animal model, cancer type, and experimental conditions. The data for the Clioquinol-Copper complex is insufficient to calculate a reliable in vivo therapeutic index.
Experimental Protocols
In Vivo Antitumor Efficacy Assessment in a Xenograft Mouse Model
This protocol provides a general framework for assessing the antitumor efficacy of a test compound in a subcutaneous xenograft mouse model.[10][11][12]
1. Cell Culture and Implantation:
- Human cancer cells (e.g., A2780 ovarian cancer cells) are cultured in appropriate media.
- A specific number of cells (e.g., 1x10^6 to 1x10^7) in a suspension (e.g., PBS or Matrigel) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]
2. Tumor Growth Monitoring and Treatment Initiation:
- Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[1]
3. Drug Administration:
- The test compound (e.g., Clioquinol-Copper complex) and the comparator (e.g., cisplatin) are administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral gavage).[10]
- The control group receives the vehicle used to dissolve the compounds.
4. Efficacy Evaluation:
- Tumor volumes and body weights are monitored throughout the study.
- The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor weight at the end of the study and survival analysis.
- Efficacy can be expressed as percent tumor growth inhibition or log cell kill.[13]
5. Toxicity Assessment:
- Animal well-being is monitored daily. Signs of toxicity include significant weight loss, changes in behavior, and altered appearance.
- At the end of the study, blood can be collected for hematological and biochemical analysis, and major organs can be harvested for histopathological examination.
Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cancer cells treated with a test compound.[2][14]
1. Cell Lysis:
- Cancer cells are treated with the test compound (e.g., Clioquinol-Copper complex) for a specified duration.
- Cells are harvested and lysed in a suitable buffer to release cellular proteins.
2. Proteasome Activity Measurement:
- Cell lysates containing a specific amount of protein (e.g., 7.5 µg) are incubated with a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).[14]
- The reaction is carried out in an assay buffer at 37°C.
3. Data Analysis:
- The fluorescence of the cleaved substrate (AMC) is measured using a fluorometer.
- The proteasome activity in treated cells is compared to that in vehicle-treated control cells to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Clioquinol-Copper Complex
The Clioquinol-Copper complex is believed to exert its anticancer effects through multiple mechanisms, with proteasome inhibition being a key pathway. Clioquinol acts as a copper ionophore, transporting copper into cancer cells, which have been reported to have elevated copper levels. The resulting intracellular copper-clioquinol complex can then inhibit the activity of the 26S proteasome.[2][15][16] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors and cell cycle regulators, ultimately triggering apoptosis and cell death.[17]
Caption: Proposed mechanism of Clioquinol-Copper complex inducing apoptosis via proteasome inhibition.
Experimental Workflow for Determining In Vivo Therapeutic Index
The determination of a therapeutic index involves a series of in vivo experiments to establish both the efficacy and toxicity of a compound.
Caption: Workflow for determining the in vivo therapeutic index of a compound.
References
- 1. Development of a copper-clioquinol formulation suitable for intravenous use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-proliferative activity and ultrastructure investigations of a copper(II) complex toward human lung cancer cell NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper and clioquinol treatment in young APP transgenic and wild-type mice: effects on life expectancy, body weight, and metal-ion levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. ijpbs.com [ijpbs.com]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo model development of cisplatin-resistant and -sensitive A2780 human ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of CU-3: A Comparative Analysis with Structurally Related Copper Complexes in Cancer Therapy
In the landscape of anticancer drug development, copper complexes have emerged as a promising class of therapeutic agents. Among them, the novel synthetic Cu(II) compound, [Cu3(p-3-bmb)2Cl4·(CH3OH)2]n, hereafter referred to as CU-3, has demonstrated significant potential in inhibiting tumor growth both in laboratory settings and in living organisms. This guide provides a detailed comparison of the mechanism of action of this compound with other notable copper-containing compounds, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its therapeutic profile.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a multi-faceted approach that culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Mechanistic studies have revealed that treatment with this compound leads to the arrest of the cell cycle at the G1 phase. This is achieved by modulating the expression of key regulatory proteins, including p53, p21, cyclin D1, cdk4, pRb, and E2F1.
Furthermore, this compound triggers apoptosis in cancer cells, such as HeLa and SGC-7901 cells, through the mitochondrial pathway.[1] This process is characterized by a decrease in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the subsequent release of cytochrome C from the mitochondria into the cytoplasm. The release of cytochrome C activates a cascade of enzymes known as caspases, specifically caspase-9 and caspase-3, leading to the cleavage of poly ADP-ribose polymerase (PARP) and the execution of apoptosis. The apoptotic process is also associated with the activation of the Bcl-2 family of proteins, including both pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) members.
Comparison with Similar Compounds
The therapeutic potential of copper is not limited to this compound. A variety of copper complexes, particularly those with Cu(II) and Cu(III) oxidation states, have been investigated for their roles in catalysis and as potential therapeutic agents. While direct comparative studies with this compound are limited, we can draw parallels with other copper complexes that induce cell death, often through mechanisms involving ROS generation and interactions with cellular macromolecules.
For instance, many copper complexes are known to catalyze organic transformation reactions, often involving Cu(III) species as key intermediates.[2][3] This catalytic activity can translate into biological effects, as the generation of ROS can lead to oxidative stress and cellular damage, a common mechanism of action for many anticancer agents.
Other copper-based compounds, such as alkaline copper quaternary (ACQ), are utilized as wood preservatives due to the biocidal properties of copper.[4] In this context, the copper acts as the primary bactericide and fungicide, highlighting the broad-spectrum cytotoxic potential of copper ions. While the specific ligands and formulation differ significantly from this compound, the underlying principle of copper-induced toxicity is a shared feature.
The structural diversity of copper compounds is vast, ranging from simple binary compounds like copper oxides and sulfides to complex coordination compounds with various organic ligands.[5][6] This diversity allows for the fine-tuning of their chemical and biological properties. For example, the choice of ligand can influence the stability, solubility, and redox potential of the copper center, thereby modulating its biological activity.
Quantitative Data Summary
To provide a clear comparison of the cytotoxic activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | HeLa | 5-30 | [1] |
| This compound | SGC-7901 | 5-30 | [1] |
Note: Further research is required to identify and include data for directly comparable copper complexes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.
-
Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901) are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for evaluating its anticancer activity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. A new synthetic Cu(II) compound, [Cu3(p-3-bmb)2Cl4·(CH3OH)2]n, inhibits tumor growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline copper quaternary - Wikipedia [en.wikipedia.org]
- 5. Copper compounds - Wikipedia [en.wikipedia.org]
- 6. Copper - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for CU-3 (Copper Compounds)
This guide provides essential safety and logistical information for the proper disposal of CU-3, assumed to be a copper-containing compound commonly used in laboratory settings. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Copper compounds are generally classified as hazardous waste due to their toxicity to aquatic life.[1]
Immediate Safety Precautions: Before commencing any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of concentrated solutions or solid copper compounds should be conducted in a chemical fume hood or a well-ventilated area to prevent the inhalation of mists or dust.[1]
General Disposal Principles
Direct disposal of copper waste into the sanitary sewer system is strictly prohibited.[1] The two primary methods for managing copper-containing waste are:
-
Collection by a licensed hazardous waste disposal service.[1]
-
Chemical precipitation to remove copper from aqueous solutions prior to disposal.[1]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.[2]
Data on Copper Waste Management
The following table summarizes the characteristics and recommended disposal methods for different forms of copper waste.
| Waste Form | Key Characteristics | Primary Disposal Method | Secondary Containment & Labeling |
| Solid Copper Waste | Crystalline or powdered form. | Collect in a designated, sealed, and clearly labeled hazardous waste container for pickup by a licensed disposal service.[1][3] | Use bins for segregation and secondary containment. Label with "Hazardous Waste," chemical name, and associated hazards.[4][5] |
| Aqueous Copper Waste | Solutions containing dissolved copper ions. | In-lab chemical precipitation to convert soluble copper into an insoluble solid, followed by disposal of the solid as hazardous waste. Alternatively, collect in a designated carboy for hazardous waste pickup.[2] | Store in a tightly capped, compatible container (e.g., not metal for corrosive solutions).[5][6] Label with "Hazardous Waste," all constituents, and approximate concentrations.[2][5] |
| Contaminated Labware | Glassware, pipette tips, gloves, etc. | Grossly contaminated items should be collected as solid hazardous waste.[4] Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[4][7] | Place in a designated container for contaminated sharps or solid waste. Deface original labels on empty containers.[4] |
Experimental Protocol: Chemical Precipitation of Aqueous Copper Waste
This protocol details the precipitation of copper ions from an aqueous solution as insoluble copper(II) phosphate (B84403), a method that significantly reduces the hazard of the liquid waste.[2]
Materials:
-
Aqueous copper waste
-
Phosphoric acid (H₃PO₄) or a soluble phosphate salt (e.g., sodium phosphate)
-
Sodium hydroxide (B78521) (NaOH) or another suitable base for pH adjustment
-
pH indicator strips or a pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Appropriate hazardous waste containers
Procedure:
-
Segregation: Collect all aqueous waste containing copper in a designated, properly labeled, and sealed container. Avoid mixing with other metal waste streams unless directed by your EHS department.[2]
-
Precipitation:
-
To the aqueous copper waste, slowly add phosphoric acid or a solution of a soluble phosphate salt while stirring.
-
Adjust the pH of the solution to a range of 5 to 9 with a suitable base, such as sodium hydroxide, to facilitate the precipitation of copper(II) phosphate.[2]
-
-
Reaction Completion: Continue to stir the mixture for a minimum of 15 minutes to ensure the precipitation reaction is complete.[2]
-
Filtration: Separate the solid copper(II) phosphate precipitate from the solution using a filtration apparatus.[2]
-
Solid Waste Disposal: Allow the collected solid precipitate to dry completely. Package the dried copper(II) phosphate in a clearly labeled container for hazardous solid waste disposal.[2]
-
Filtrate Management:
-
Test the remaining liquid (filtrate) for residual copper content to ensure it complies with local sewer discharge limits.
-
If the copper concentration is within the permissible limits and the pH is neutral (between 5 and 9), it may be acceptable to dispose of the filtrate down the drain with a large excess of water. Always obtain confirmation from your EHS department before proceeding with sewer disposal. [2]
-
Spill Management
In the event of a spill, prevent the material from entering drains or waterways.[1]
-
Solid Spills: Carefully sweep up the solid material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Liquid Spills: Absorb the liquid with an inert material such as sand or vermiculite. Collect the resulting solid waste and place it in a designated container for hazardous waste disposal.[1]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound (copper compound) waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling CU-3
- 1. Compare Plastics, Metals, and More for Construction, Design, and Simulation - Materials Portal [appluslaboratories.com]
- 2. wieland-rolledproductsna.com [wieland-rolledproductsna.com]
- 3. This compound Steel, Datasheet, Properties, Cross-Reference Table, Suppliers [steel-grades.com]
- 4. ChemComp-CU3: COPPER (III) ION - Yorodumi [pdbj.org]
- 5. Copper trimer | Cu3 | CID 144191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
- 7. angenechemical.com [angenechemical.com]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
